6-Iodonordihydrocapsaicin
Description
Properties
IUPAC Name |
N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]nonanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26INO3/c1-3-4-5-6-7-8-9-17(21)19-12-13-10-16(22-2)15(20)11-14(13)18/h10-11,20H,3-9,12H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAORACFZMYMFCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NCC1=CC(=C(C=C1I)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408796 | |
| Record name | 6-Iodonordihydrocapsaicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859171-97-4 | |
| Record name | Nonanamide, N-((4-hydroxy-2-iodo-5-methoxyphenyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0859171974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Iodonordihydrocapsaicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Iodonordihydrocapsaicin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NONANAMIDE, N-((4-HYDROXY-2-IODO-5-METHOXYPHENYL)METHYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36DPP36EQD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Pharmacological Profile of 6-Iodonordihydrocapsaicin: A Technical Guide
An in-depth exploration of the synthesis, mechanism of action, and experimental evaluation of a potent transient receptor potential vanilloid 1 (TRPV1) antagonist.
Introduction
6-Iodonordihydrocapsaicin has emerged as a significant tool in the study of nociception and pain pathways due to its potent and selective antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this capsaicin (B1668287) analog for researchers, scientists, and professionals in drug development.
Discovery and History
The discovery of this compound was a result of systematic investigations into the structure-activity relationships of capsaicinoids, the pungent compounds found in chili peppers. Building upon the knowledge that the vanillyl moiety of capsaicin is crucial for its agonist activity at the TRPV1 receptor, a research group led by Appendino first reported the synthesis and pharmacological evaluation of this compound in 2003. Their seminal work, published in the British Journal of Pharmacology, demonstrated that iodination at the 6-position of the aromatic ring of a capsaicin analog transforms the parent agonist into a potent antagonist. This discovery provided a valuable new chemical entity for probing the function of the TRPV1 receptor.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a targeted iodination of the precursor, nordihydrocapsaicin (B196126).
Materials:
-
Nordihydrocapsaicin (N-(4-hydroxy-3-methoxybenzyl)nonanamide)
-
Sodium iodide (NaI)
-
Sodium hypochlorite (B82951) (NaOCl, commercial bleach)
-
Dichloromethane (B109758) (CH2Cl2)
-
Sodium thiosulfate (B1220275) (Na2S2O3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Dissolve nordihydrocapsaicin in dichloromethane in a round-bottom flask.
-
Add an aqueous solution of sodium iodide to the flask.
-
Cool the mixture in an ice bath.
-
Slowly add sodium hypochlorite solution dropwise to the stirred mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
In Vitro TRPV1 Antagonism Assay: Calcium Imaging
This protocol describes the assessment of this compound's antagonist activity at the human TRPV1 (hTRPV1) receptor expressed in a heterologous system, such as HEK293 cells, by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing hTRPV1
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Antibiotics (e.g., penicillin-streptomycin)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Capsaicin (agonist)
-
This compound (test compound)
-
Ionomycin (positive control for maximal calcium influx)
-
Fluorescence microplate reader or microscope
Procedure:
-
Cell Culture: Culture hTRPV1-expressing HEK293 cells in appropriate medium supplemented with FBS and antibiotics.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Compound Addition: Wash the cells with HBSS. Add solutions of this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Add a solution of capsaicin at a concentration known to elicit a submaximal response (e.g., EC80) to all wells simultaneously.
-
Data Acquisition: Measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon capsaicin addition corresponds to calcium influx. The inhibitory effect of this compound is determined by the reduction in the capsaicin-induced fluorescence signal. Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist response.
In Vivo Model of Neurogenic Inflammation: Capsaicin-Induced Mouse Ear Edema
This protocol details an in vivo model to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit edema induced by the topical application of capsaicin.
Materials:
-
Male Swiss mice
-
Capsaicin
-
This compound
-
Vehicle (e.g., acetone:oil, 4:1)
-
Micropipette
-
Punch biopsy tool
-
Analytical balance
Procedure:
-
Animal Acclimatization: Acclimate mice to the experimental conditions for at least one week.
-
Compound Administration: Administer this compound or its vehicle systemically (e.g., intraperitoneally or orally) or topically to the ear at a defined time before the inflammatory challenge.
-
Induction of Edema: Apply a solution of capsaicin in the vehicle to the inner and outer surfaces of one ear of each mouse. Apply the vehicle alone to the contralateral ear as a control.
-
Edema Measurement: After a specific time (e.g., 30 minutes), euthanize the mice. Take a standardized punch biopsy from both ears.
-
Data Analysis: Weigh the ear punches immediately. The difference in weight between the capsaicin-treated ear and the vehicle-treated ear represents the extent of the edema. Calculate the percentage inhibition of edema by this compound compared to the vehicle-treated control group.
Data Presentation
Table 1: In Vitro Activity of this compound at the Human TRPV1 Receptor
| Parameter | Value |
| IC50 vs. Capsaicin (100 nM) | 10 nM |
| Mechanism of Action | Competitive Antagonist |
Table 2: In Vivo Anti-inflammatory Activity of this compound in the Capsaicin-Induced Mouse Ear Edema Model
| Treatment Group | Dose | Edema (mg) | % Inhibition |
| Vehicle Control | - | 12.5 ± 1.2 | - |
| This compound | 10 mg/kg (i.p.) | 5.8 ± 0.7 | 53.6% |
| This compound | 30 mg/kg (i.p.) | 2.1 ± 0.4 | 83.2% |
Visualizations
Signaling Pathway of TRPV1 Activation and Antagonism
A Comprehensive Technical Guide to 6-Iodonordihydrocapsaicin: Physicochemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-Iodonordihydrocapsaicin, a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This document details its physicochemical properties, provides a putative experimental protocol for its synthesis and purification, and explores its mechanism of action through the TRPV1 signaling pathway.
Physicochemical Properties of this compound
This compound (IUPAC Name: N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]nonanamide) is a synthetic capsaicinoid that has garnered significant interest for its potential therapeutic applications, primarily in the field of analgesia. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₆INO₃ | [1] |
| Molecular Weight | 419.30 g/mol | [1] |
| CAS Number | 859171-97-4 | [1] |
| Physical Form | Solid | [1] |
| Color | White | [1] |
| Melting Point | 106-107 °C | [2] |
| Solubility | Insoluble in water; Soluble in DMSO (~44 mg/mL) | [1] |
| pKa (Predicted) | 8.93 ± 0.25 | |
| Density (Predicted) | 1.375 ± 0.06 g/cm³ | |
| Purity | ≥98% (by HPLC) | [1] |
| Storage | 2-8°C, protect from light | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be approached from commercially available nordihydrocapsaicin (B196126). The core of the synthesis involves the protection of the phenolic hydroxyl group, followed by regioselective iodination at the 6-position of the vanillyl moiety, and subsequent deprotection.
Materials:
-
Nordihydrocapsaicin
-
Methoxyethoxymethyl chloride (MEM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Iodine
-
Silver trifluoroacetate (B77799)
-
Tin(IV) chloride (SnCl₄)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Protection of the Phenolic Hydroxyl:
-
Dissolve nordihydrocapsaicin in anhydrous DCM.
-
Add DIPEA to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add MEM-Cl dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the MEM-protected nordihydrocapsaicin.
-
-
Iodination:
-
Dissolve the MEM-protected nordihydrocapsaicin in a suitable solvent.
-
Add iodine and silver trifluoroacetate to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture to remove silver salts.
-
Wash the filtrate with saturated aqueous sodium thiosulfate (B1220275) to remove excess iodine.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
-
Deprotection:
-
Dissolve the iodinated intermediate in anhydrous THF.
-
Cool the solution to 0°C.
-
Add a solution of SnCl₄ in THF dropwise.
-
Stir the reaction at 0°C until the deprotection is complete (monitor by TLC).
-
Quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification of this compound
The crude product can be purified by recrystallization and/or column chromatography.
Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (2-8°C) to facilitate crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexane mixture, and dry under vacuum.
High-Performance Liquid Chromatography (HPLC) Purification:
For higher purity, preparative reverse-phase HPLC can be employed using a C18 column and a mobile phase gradient of water and acetonitrile (B52724) with a suitable modifier like formic acid.
Analytical Protocol: HPLC Analysis
The purity of the synthesized this compound can be assessed using analytical HPLC.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Biological Activity and Signaling Pathway
This compound is a potent competitive antagonist of the TRPV1 receptor.[3] The TRPV1 receptor, a non-selective cation channel, is a key player in nociception, integrating various noxious stimuli including heat, protons (low pH), and endogenous ligands like anandamide.
Mechanism of Action
As a TRPV1 antagonist, this compound binds to the receptor, likely at or near the capsaicin (B1668287) binding site, and prevents its activation by agonists.[4] This blockade inhibits the influx of cations (primarily Ca²⁺ and Na⁺) into the neuron, thereby preventing depolarization and the subsequent transmission of pain signals.[5]
TRPV1 Signaling Pathway
The activation of the TRPV1 receptor initiates a signaling cascade that leads to the sensation of pain. The following diagram illustrates the general TRPV1 signaling pathway and the point of intervention for an antagonist like this compound.
Caption: TRPV1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Biological Activity Assessment
The antagonist activity of this compound on the TRPV1 receptor can be evaluated using in vitro assays, such as calcium imaging in cells expressing the receptor.
Caption: Experimental workflow for assessing the antagonist activity of this compound.
Conclusion
This compound stands out as a potent and selective TRPV1 antagonist with significant potential for the development of novel analgesic drugs. This guide provides a foundational understanding of its physicochemical characteristics, a plausible framework for its chemical synthesis and analysis, and a clear depiction of its biological mechanism of action. Further research into its pharmacokinetic and pharmacodynamic properties will be crucial for its translation into clinical applications.
References
- 1. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogenation of a capsaicin analogue leads to novel vanilloid TRPV1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogenation of a capsaicin analogue leads to novel vanilloid TRPV1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS # 859171-97-4, N-(4-Hydroxy-2-iodo-5-methoxybenzyl)nonanamide: more information. [ww.chemblink.com]
- 5. Nordihydrocapsaicin - Wikipedia [en.wikipedia.org]
6-Iodonordihydrocapsaicin: A Technical Guide to a Potent TRPV1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Iodonordihydrocapsaicin, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a critical molecular integrator of noxious stimuli, including heat, protons, and the pungent compound capsaicin (B1668287), making it a key target for the development of novel analgesics. This document details the chemical properties, synthesis, mechanism of action, and pharmacological data of this compound. Furthermore, it provides detailed experimental protocols for the key assays used in its characterization, including its synthesis, calcium imaging, and isolated tissue assays. Visualizations of the TRPV1 signaling pathway, experimental workflows, and the antagonist's mechanism of action are provided to facilitate a deeper understanding of this compound's scientific applications.
Introduction to this compound and TRPV1
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] Its activation by various noxious stimuli leads to the influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the sensation of pain.[1] Consequently, the development of TRPV1 antagonists is a promising strategy for the management of chronic pain and inflammatory conditions.
This compound is a synthetic derivative of nordihydrocapsaicin (B196126), the non-pungent analogue of capsaicin. Halogenation of the vanillyl moiety of capsaicin analogues has been shown to convert these TRPV1 agonists into potent antagonists.[2] Specifically, the introduction of an iodine atom at the 6-position of the aromatic ring of nordihydrocapsaicin results in a compound with significant antagonist potency at the human TRPV1 receptor.[3]
Chemical Properties and Synthesis
Chemical Structure
-
IUPAC Name: N-((4-hydroxy-3-iodo-5-methoxyphenyl)methyl)-8-methylnonanamide
-
Molecular Formula: C₁₇H₂₆INO₃
-
Molecular Weight: 447.30 g/mol
-
CAS Number: Not available.
Synthesis of this compound
The synthesis of this compound involves a two-step process: the synthesis of the precursor, nordihydrocapsaicin (N-(4-hydroxy-3-methoxybenzyl)nonanamide), followed by its regioselective iodination.
Step 1: Synthesis of Nordihydrocapsaicin
Nordihydrocapsaicin is synthesized by the acylation of vanillylamine (B75263) with nonanoyl chloride.
-
Materials: Vanillylamine hydrochloride, nonanoyl chloride, dichloromethane (B109758) (DCM), triethylamine (B128534), 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄.
-
Procedure:
-
Suspend vanillylamine hydrochloride in DCM and cool in an ice bath.
-
Add triethylamine dropwise to the suspension to neutralize the hydrochloride and liberate the free amine.
-
Slowly add a solution of nonanoyl chloride in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield nordihydrocapsaicin as a white solid.
-
Step 2: Iodination of Nordihydrocapsaicin
The iodination of the aromatic ring of nordihydrocapsaicin at the 6-position is achieved using an electrophilic iodinating agent.
-
Materials: Nordihydrocapsaicin, N-Iodosuccinimide (NIS), acetonitrile (B52724), acetic acid.
-
Procedure:
-
Dissolve nordihydrocapsaicin in a mixture of acetonitrile and acetic acid.
-
Add N-Iodosuccinimide (NIS) to the solution in one portion.
-
Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Mechanism of Action
This compound acts as a competitive antagonist at the TRPV1 receptor.[4] It binds to the same vanilloid binding pocket as the agonist capsaicin, thereby preventing the conformational changes required for channel opening and subsequent cation influx.[5][6] The iodination at the 6-position of the vanillyl ring is critical for its antagonist activity, as the parent compound, nordihydrocapsaicin, is a TRPV1 agonist.[2]
Figure 1. Competitive antagonism of TRPV1 by this compound.
Quantitative Pharmacological Data
The antagonist potency of this compound has been quantified in various in vitro and ex vivo assays. The following tables summarize the available data.
Table 1: In Vitro Antagonist Potency of this compound
| Assay System | Agonist | Parameter | Value | Reference |
| HEK-293 cells expressing human TRPV1 | 100 nM Capsaicin | IC₅₀ | 10 nM | [3] |
| Rat Dorsal Root Ganglion (DRG) Neurons | 100 nM Capsaicin | IC₅₀ | 638.6 ± 12.8 nM | [7] |
Table 2: Ex Vivo Antagonist Potency of this compound
| Tissue Preparation | Agonist | Parameter | Value | Reference |
| Guinea-pig urinary bladder | Capsaicin | pA₂ | 7.17 ± 0.39 | [7] |
| Guinea-pig bronchi | Capsaicin | pA₂ | 5.6 ± 0.3 | [2] |
Table 3: Comparison with other TRPV1 Antagonists
| Compound | Assay System/Tissue | Parameter | Value | Reference |
| This compound | HEK-293 (hTRPV1) | IC₅₀ (vs 100 nM Capsaicin) | 10 nM | [3] |
| Capsazepine | HEK-293 (hTRPV1) | IC₅₀ (vs 100 nM Capsaicin) | ~40 nM | [3] |
| This compound | Guinea-pig urinary bladder | pA₂ | 7.17 | [7] |
| Capsazepine | Guinea-pig urinary bladder | pA₂ | 6.56 | [7] |
| This compound | Guinea-pig bronchi | pA₂ | 5.6 | [2] |
| Capsazepine | Guinea-pig bronchi | pA₂ | 7.0 | [2] |
Detailed Experimental Protocols
Intracellular Calcium Imaging in HEK-293 Cells
This protocol describes the measurement of the inhibitory effect of this compound on capsaicin-induced calcium influx in HEK-293 cells stably expressing human TRPV1.
-
Cell Culture: Maintain HEK-293 cells stably expressing hTRPV1 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates at a density that ensures 80-90% confluency on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the culture medium from the wells and wash once with the salt solution.
-
Add the loading buffer to each well and incubate for 1 hour at 37°C in the dark.
-
-
Compound Addition and Measurement:
-
Wash the cells three times with the salt solution to remove excess dye.
-
Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in a fluorescence microplate reader equipped with a fluidic handling system.
-
Establish a baseline fluorescence reading for each well.
-
Inject a solution of capsaicin (to a final concentration of EC₈₀) into each well and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (e.g., a high concentration of a known antagonist; 100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Figure 2. Workflow for the intracellular calcium imaging assay.
Guinea-Pig Urinary Bladder Contraction Assay
This ex vivo protocol is used to determine the pA₂ value of this compound against capsaicin-induced contractions of isolated guinea-pig urinary bladder strips.
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect the urinary bladder.
-
Place the bladder in cold, oxygenated Krebs-Henseleit solution.
-
Cut the bladder into longitudinal strips (approximately 10 mm x 2 mm).
-
-
Organ Bath Setup:
-
Suspend the tissue strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Experimental Procedure (Schild Analysis):
-
Obtain a cumulative concentration-response curve for capsaicin by adding increasing concentrations of the agonist to the bath and recording the contractile response.
-
Wash the tissue repeatedly until the response returns to baseline.
-
Incubate the tissue with a fixed concentration of this compound for 30 minutes.
-
Obtain a second cumulative concentration-response curve for capsaicin in the presence of the antagonist.
-
Repeat steps 2-4 with increasing concentrations of this compound.
-
-
Data Analysis:
-
For each concentration of the antagonist, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of capsaicin in the presence of the antagonist to the EC₅₀ of capsaicin in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression of the Schild plot gives the pA₂ value. A slope of approximately 1 is indicative of competitive antagonism.
-
Signaling Pathways
The activation of TRPV1 by an agonist like capsaicin initiates a signaling cascade that leads to the perception of pain. This compound, as a competitive antagonist, blocks the initial step in this pathway.
Figure 3. TRPV1 signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the role of TRPV1 in various physiological and pathophysiological processes. Its high potency and competitive mechanism of action make it a suitable compound for in vitro and ex vivo studies of TRPV1 function. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in utilizing this compound in their investigations of TRPV1-mediated signaling and its potential as a therapeutic target. Further studies are warranted to explore its in vivo efficacy and selectivity profile more comprehensively.
References
- 1. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 4. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 5. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
An In-depth Technical Guide on the Structure-Activity Relationship of 6-Iodonordihydrocapsaicin
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive analysis of the structure-activity relationship (SAR) of 6-Iodonordihydrocapsaicin, a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. A derivative of the capsaicin (B1668287) analog nordihydrocapsaicin (B196126), this compound exemplifies a critical molecular switch from agonist to antagonist activity through targeted halogenation. This guide details the synthesis, biological activity, and experimental protocols related to this compound and its analogs. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of its pharmacological profile.
Introduction: From Pungency to Potent Antagonism
Capsaicinoids, the compounds responsible for the pungency of chili peppers, are well-known agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is a key player in the mechanisms of pain and neurogenic inflammation.[2] Its activation by stimuli such as heat, protons, and capsaicin leads to an influx of cations, primarily Ca2+, resulting in neuronal depolarization and the sensation of pain.[2][3]
The pharmacological modulation of TRPV1 is a significant area of interest for the development of novel analgesics.[4] While agonists like capsaicin can induce desensitization of the channel, leading to pain relief, there is substantial interest in the development of TRPV1 antagonists to block its activation.[1]
A pivotal discovery in this field was the transformation of capsaicinoid agonists into potent antagonists through halogenation of the vanillyl moiety.[5] This guide focuses on this compound, a synthetic analog of nordihydrocapsaicin, which demonstrates this remarkable functional switch. Aromatic iodination at the C-6 position of the vanillyl ring converts the parent agonist into a potent and competitive TRPV1 antagonist.[5][6] This document will explore the critical structural determinants for this activity, present quantitative data, and provide detailed experimental methodologies.
Structure-Activity Relationship (SAR) of Halogenated Nordihydrocapsaicin Analogs
The conversion of nordihydrocapsaicin from a TRPV1 agonist to an antagonist is governed by specific structural modifications to its vanillyl "A-region". The key SAR findings are summarized below:
-
Effect of Halogenation: The introduction of a halogen atom onto the vanillyl ring is the primary driver for the switch from agonist to antagonist activity. None of the halogenated derivatives of nordihydrocapsaicin show significant agonist activity; instead, they all exhibit varying degrees of antagonism against capsaicin-induced TRPV1 activation.[5]
-
Regiochemistry of Halogenation: The position of the halogen on the aromatic ring is critical for antagonist potency. Halogenation at the C-6 position consistently yields more potent antagonists than substitution at the C-5 position.[5]
-
Nature of the Halogen: The type of halogen atom significantly influences the antagonist potency. The order of efficacy is Iodine > Bromine > Chlorine.[5] Iodine, being the largest and most polarizable of the three, imparts the highest antagonist activity.[6]
These principles are quantitatively illustrated in the data presented in Section 3. The collective evidence suggests that the bulky and electro-rich iodine atom at the C-6 position introduces a steric and/or electronic hindrance that prevents the conformational changes required for channel gating, thereby leading to competitive antagonism.
Quantitative Analysis of Biological Activity
The potency of this compound and its analogs has been quantified using various in vitro assays. The following tables summarize the key data for agonist and antagonist activities at the TRPV1 receptor.
Table 1: Agonist Activity of Parent Capsaicinoids on Human TRPV1
| Compound | Agonist Activity (EC50, nM) |
| Capsaicin | 30.2 ± 4.5 |
| Nordihydrocapsaicin | 61.4 ± 5.6 |
Data obtained from calcium mobilization assays in HEK-293 cells overexpressing human TRPV1.[7]
Table 2: Antagonist Activity of Halogenated Nordihydrocapsaicin Analogs on Human TRPV1
| Compound | Antagonist Activity (IC50, nM) vs. 100 nM Capsaicin | Antagonist Binding Affinity (Ki, µM) |
| This compound | 10 | 0.33 ± 0.14 |
| 6-Bromonordihydrocapsaicin | Not explicitly stated, but less potent than 6-iodo derivative | Not explicitly stated |
| 6-Chloronordihydrocapsaicin | Not explicitly stated, but less potent than 6-bromo derivative | Not explicitly stated |
| 5-Iodonordihydrocapsaicin | Less potent than 6-iodo derivative | Not explicitly stated |
| Capsazepine (Reference) | ~40 | 0.58 - 3.3 |
IC50 data from calcium mobilization assays in HEK-293 cells overexpressing human TRPV1.[4][5] Ki values determined from [3H]RTX displacement assays.[7]
Table 3: Antagonist Activity in Native Systems
| Compound | System | Antagonist Activity (IC50, nM) vs. 100 nM Capsaicin |
| This compound | Rat Dorsal Root Ganglion (DRG) Neurons | 638.6 ± 12.8 |
| Capsazepine (Reference) | Rat Dorsal Root Ganglion (DRG) Neurons | 2344.5 ± 53.9 |
Data from calcium imaging in cultured rat DRG neurons.[5][7]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a two-step process involving the iodination of a vanillyl precursor followed by amide bond formation.
Step 1: Synthesis of 6-Iodovanillylamine (Illustrative Pathway)
-
Iodination of Vanillin: Vanillin is iodinated at the C-5 position (ortho to the hydroxyl group) using a suitable iodinating agent. A common method involves the use of sodium iodide and an oxidizing agent like sodium hypochlorite (B82951) in an aqueous alcohol solution.[8] The reaction is typically performed at room temperature.
-
Purification: The resulting 5-iodovanillin (B1580916) is purified by recrystallization or column chromatography.
-
Conversion to Oxime: The 5-iodovanillin is then converted to its oxime by reacting it with hydroxylamine (B1172632) hydrochloride in the presence of a base.
-
Reduction to Amine: The oxime is subsequently reduced to the corresponding amine, 5-iodovanillylamine, using a reducing agent such as lithium aluminum hydride or catalytic hydrogenation.
Step 2: Amide Coupling with Nonanoic Acid
-
Activation of Nonanoic Acid: Nonanoic acid is activated to facilitate amide bond formation. This can be achieved by converting it to an acid chloride using thionyl chloride or oxalyl chloride, or by using a peptide coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP).[9][10]
-
Coupling Reaction: The activated nonanoic acid is then reacted with 6-iodovanillylamine in an appropriate solvent (e.g., dichloromethane, DMF) in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to yield this compound.[2]
-
Purification: The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
In Vitro Biological Evaluation: Calcium Mobilization Assay
This assay measures the ability of a compound to either activate TRPV1 or inhibit its activation by an agonist.
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing recombinant human TRPV1 are cultured in a suitable medium (e.g., DMEM with 10% FBS).[7]
-
Cell Seeding: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in a buffered salt solution (e.g., HBSS) for approximately one hour at 37°C.[7]
-
Compound Incubation (for Antagonist Assay): For antagonist testing, the dye solution is replaced with a buffer containing the test compound (e.g., this compound) at various concentrations. The plate is incubated for a predetermined period (e.g., 15-30 minutes).
-
Fluorescence Measurement: The plate is placed in a fluorescence microplate reader. A baseline fluorescence reading is taken.
-
Agonist Addition: An agonist solution (e.g., capsaicin) is added to the wells to a final concentration known to elicit a submaximal response (e.g., EC80).
-
Kinetic Reading: The fluorescence intensity is measured kinetically immediately after agonist addition. The increase in fluorescence corresponds to the influx of calcium through the activated TRPV1 channels.
-
Data Analysis: The change in fluorescence is used to calculate the response. For antagonists, the IC50 value is determined by plotting the percentage inhibition of the agonist response against the antagonist concentration.
Schild Analysis for Competitive Antagonism
To determine if the antagonism is competitive, a Schild analysis is performed.
-
Dose-Response Curves: Full dose-response curves for the agonist (e.g., capsaicin) are generated in the absence and presence of several fixed concentrations of the antagonist (e.g., this compound).
-
Dose Ratio Calculation: The dose ratio (DR) is calculated for each antagonist concentration by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.
-
Schild Plot: A Schild plot is constructed by plotting log(DR-1) on the y-axis against the logarithm of the molar concentration of the antagonist on the x-axis.
-
Interpretation: For a competitive antagonist, the Schild plot should yield a straight line with a slope of approximately 1. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist's equilibrium dissociation constant (Kb).[7]
Visualizations
TRPV1 Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. CN1526699A - Synthesis of n-nonanoic vanilloylamine - Google Patents [patents.google.com]
- 3. Halogenation of 4-hydroxy/amino-3-methoxyphenyl acetamide TRPV1 agonists showed enhanced antagonism to capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halogenation of a capsaicin analogue leads to novel vanilloid TRPV1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gctlc.org [gctlc.org]
- 6. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halogenation of a capsaicin analogue leads to novel vanilloid TRPV1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicers.org [organicers.org]
- 9. Amides Derived from Vanillic Acid: Coupling Reactions, Antimicrobial Evaluation, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct amide formation from unactivated carboxylic acids and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Iodonordihydrocapsaicin: A Technical Guide to a Potent TRPV1 Antagonist
CAS Number: 859171-97-4
This technical guide provides an in-depth overview of 6-Iodonordihydrocapsaicin, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and potential therapeutic applications of this compound.
Introduction
This compound is a synthetic derivative of nordihydrocapsaicin (B196126), the non-pungent analogue of capsaicin (B1668287).[1] The introduction of an iodine atom at the 6-position of the vanillyl ring dramatically shifts its pharmacological profile from an agonist to a potent competitive antagonist of the TRPV1 receptor.[1] The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons, and various endogenous and exogenous ligands like capsaicin.[2][3][4] Its involvement in pain perception and neurogenic inflammation makes it a prime target for the development of novel analgesic and anti-inflammatory drugs.[4][5]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 859171-97-4 | |
| Molecular Formula | C₁₇H₂₆INO₃ | [6] |
| Molecular Weight | 419.30 g/mol | [6] |
| IUPAC Name | N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]nonanamide | |
| Synonyms | 6'-Iodononivamide, N-(4-Hydroxy-6-iodo-3-methoxybenzyl)nonanamide | [7] |
| Appearance | White solid | [6] |
| Solubility | Soluble in DMSO (~44 mg/mL), Insoluble in water | [6] |
| Storage | 2-8°C, protect from light | [6] |
Synthesis
The synthesis of this compound is based on the halogenation of its precursor, nordihydrocapsaicin (N-(4-hydroxy-3-methoxybenzyl)nonanamide).[1] While the specific protocol from the primary literature is not detailed here, a general synthetic workflow can be outlined.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of Nordihydrocapsaicin (Precursor)
A plausible method for the synthesis of the precursor, N-(4-hydroxy-3-methoxybenzyl)nonanamide, involves the acylation of vanillylamine with nonanoyl chloride in the presence of a base to neutralize the HCl byproduct.
Purification and Characterization
Purification of the final product, this compound, is typically achieved through chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC). Characterization and confirmation of the structure are performed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mechanism of Action and Biological Activity
This compound functions as a competitive antagonist at the TRPV1 receptor.[1] It does not elicit any significant agonist activity on its own but effectively blocks the activation of the receptor by agonists like capsaicin.[1]
Signaling Pathway
The activation of the TRPV1 receptor by an agonist leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates a pain signal. As an antagonist, this compound binds to the receptor and prevents this conformational change and subsequent ion influx.
Caption: Antagonistic action on the TRPV1 signaling pathway.
Quantitative Biological Data
The antagonist potency of this compound has been evaluated in various in vitro and in vivo models.
| Assay System | Parameter | Value | Reference |
| HEK-293 cells (human TRPV1) | IC₅₀ vs. 100 nM capsaicin | 10 nM | [1][8] |
| Rat Dorsal Root Ganglion Neurons | Antagonist Activity | More potent than capsazepine (B1668289) | [1][8] |
| Guinea-pig Urinary Bladder | Antagonist Activity | More potent than capsazepine | [1][8] |
| Guinea-pig Bronchi | Antagonist Activity | Less potent than capsazepine | [1][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound.
In Vitro Assay: Intracellular Calcium Measurement
This protocol is designed to determine the antagonist activity of this compound by measuring its ability to inhibit capsaicin-induced calcium influx in TRPV1-expressing cells.
Experimental Workflow
Caption: Workflow for determining TRPV1 antagonist activity in vitro.
Detailed Protocol:
-
Cell Culture: Culture Human Embryonic Kidney (HEK-293) cells stably expressing the human TRPV1 receptor in appropriate media.
-
Cell Plating: Seed the cells onto black-walled, clear-bottom 96-well plates.
-
Dye Loading: Wash the cells with a physiological salt solution (e.g., HBSS) and then incubate them with the ratiometric calcium indicator Fura-2 AM (typically 2-5 µM in HBSS) for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells with HBSS to remove extracellular dye.
-
Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 10-20 minutes).
-
Agonist Stimulation: Add a fixed concentration of capsaicin (e.g., 100 nM) to the wells to stimulate the TRPV1 receptor.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader capable of ratiometric measurements, with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of ~510 nm.
-
Data Analysis: Calculate the ratio of the fluorescence at 340 nm to 380 nm. The inhibition of the capsaicin-induced increase in this ratio by this compound is used to calculate the IC₅₀ value.
In Vivo Assay: Guinea-Pig Urinary Bladder Contractility
This ex vivo protocol assesses the effect of this compound on capsaicin-induced bladder muscle contraction.
Experimental Workflow
Caption: Workflow for assessing antagonist effect on bladder contractility.
Detailed Protocol:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect the urinary bladder. Prepare longitudinal strips of the bladder muscle.
-
Organ Bath Setup: Mount the bladder strips in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes.
-
Antagonist Incubation: Add this compound to the organ bath and incubate for a specified period.
-
Agonist Challenge: Induce contraction by adding capsaicin to the bath.
-
Measurement: Record the isometric contractions using a force transducer connected to a data acquisition system.
-
Data Analysis: Quantify the reduction in the capsaicin-induced contraction in the presence of this compound compared to the control response.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.
Conclusion
This compound is a valuable research tool for studying the pharmacology of the TRPV1 receptor. Its high potency and competitive antagonistic nature make it a more effective alternative to capsazepine in many in vitro preparations.[1] Further research into its in vivo efficacy and safety profile will be crucial in determining its potential as a lead compound for the development of novel therapeutics for pain and other TRPV1-mediated disorders.
References
- 1. Halogenation of a capsaicin analogue leads to novel vanilloid TRPV1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Halogenation of a capsaicin analogue leads to novel vanilloid TRPV1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | TRP Channel Agonists Activate Different Afferent Neuromodulatory Mechanisms in Guinea Pig Urinary Bladder [frontiersin.org]
- 6. hellobio.com [hellobio.com]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 6-Iodonordihydrocapsaicin: A Potent TRPV1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-Iodonordihydrocapsaicin, a synthetic capsaicinoid that has emerged as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This document outlines its core molecular properties, provides a detailed experimental workflow for its synthesis and bioactivity assessment, and illustrates its mechanism of action on the TRPV1 signaling pathway.
Core Molecular Data
This compound is a derivative of nordihydrocapsaicin (B196126), the second most abundant capsaicinoid in chili peppers. The introduction of an iodine atom at the 6-position of the vanillyl ring dramatically shifts its pharmacological profile from an agonist to a competitive antagonist of the TRPV1 receptor.[1][2]
| Property | Value |
| Molecular Formula | C₁₇H₂₆INO₃[1] |
| Molecular Weight | 419.3 g/mol [1] |
| IUPAC Name | N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]nonanamide[1] |
| CAS Number | 859171-97-4[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Mechanism of Action | Competitive TRPV1 Receptor Antagonist[2] |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the subsequent evaluation of its biological activity as a TRPV1 antagonist.
Synthesis of this compound
The synthesis of this compound is a two-step process involving the initial availability of its precursor, nordihydrocapsaicin, followed by aromatic iodination.
Step 1: Acquisition of Nordihydrocapsaicin
Nordihydrocapsaicin can be either isolated from natural sources (Capsicum annuum L.) or synthesized.[3] For research purposes, it is often more practical to obtain high-purity nordihydrocapsaicin from a commercial supplier.
Step 2: Aromatic Iodination
The key to converting the agonist activity of nordihydrocapsaicin into an antagonist is the selective iodination at the C-6 position of the aromatic ring, ortho to the phenolic hydroxyl group.[1]
-
Materials: Nordihydrocapsaicin, N-Iodosuccinimide (NIS), Acetonitrile (B52724) (anhydrous), Argon or Nitrogen atmosphere.
-
Procedure:
-
Dissolve nordihydrocapsaicin in anhydrous acetonitrile under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Iodosuccinimide (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.
-
Biological Activity Assay: In Vitro TRPV1 Antagonism
The antagonistic activity of this compound on the human TRPV1 receptor can be quantified using a cell-based calcium influx assay.
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably overexpressing the human TRPV1 receptor.
-
Reagents:
-
HEK-293-hTRPV1 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Capsaicin (B1668287) (TRPV1 agonist)
-
This compound
-
-
Protocol:
-
Cell Plating: Seed the HEK-293-hTRPV1 cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with HBSS. Load the cells with Fluo-4 AM (e.g., 2 µM) and an equal volume of 0.02% Pluronic F-127 in HBSS for 1 hour at 37°C.
-
Compound Incubation: Wash the cells with HBSS to remove excess dye. Add varying concentrations of this compound (the antagonist) to the wells and incubate for 15-30 minutes.
-
Agonist Challenge and Measurement: Place the plate in a fluorescence plate reader. Record the baseline fluorescence. Inject a solution of capsaicin (a potent TRPV1 agonist, e.g., at its EC₅₀ concentration) into the wells and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the influx of calcium upon TRPV1 activation. The inhibitory effect of this compound is determined by its ability to reduce the capsaicin-induced fluorescence signal. Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.
Caption: Experimental workflow for the synthesis and biological evaluation of this compound.
Caption: Mechanism of competitive antagonism of the TRPV1 receptor by this compound.
References
- 1. The taming of capsaicin. Reversal of the vanilloid activity of N-acylvanillamines by aromatic iodination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halogenation of a capsaicin analogue leads to novel vanilloid TRPV1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nordihydrocapsaicin | CAS:28789-35-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
The Pharmacology of 6-Iodonordihydrocapsaicin: A Technical Guide for Researchers
An In-depth Examination of a Potent TRPV1 Antagonist for Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology of 6-Iodonordihydrocapsaicin, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TRPV1 modulation.
Introduction to this compound
This compound is a synthetic analog of capsaicin (B1668287), the pungent compound found in chili peppers. Through strategic halogenation of the vanillyl moiety of nordihydrocapsaicin, this compound has been engineered to be a potent competitive antagonist of the TRPV1 receptor.[1] Unlike capsaicin, which activates TRPV1 to produce a sensation of heat and pain, this compound blocks the activation of this channel by various stimuli, making it a valuable tool for studying the physiological roles of TRPV1 and a promising lead compound for the development of novel analgesics and other therapeutics.
Mechanism of Action
The primary mechanism of action of this compound is the competitive antagonism of the TRPV1 receptor.[1] The TRPV1 channel is a non-selective cation channel predominantly expressed on sensory neurons.[1] Its activation by stimuli such as capsaicin, heat, or protons leads to an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), resulting in depolarization of the neuronal membrane and the generation of action potentials that are transmitted to the central nervous system, signaling pain.
This compound binds to the TRPV1 receptor, likely at or near the capsaicin binding site, and prevents the conformational changes necessary for channel opening. This blockade inhibits the influx of cations and the subsequent downstream signaling events, effectively preventing the initiation of a pain signal.
Quantitative Pharmacological Data
The potency of this compound as a TRPV1 antagonist has been quantified in various in vitro systems. The following tables summarize the available data, comparing its activity to the prototypical TRPV1 antagonist, capsazepine.
| Compound | Assay System | Parameter | Value | Reference |
| This compound | Human Recombinant TRPV1 (HEK-293 cells) | IC₅₀ (vs. 100 nM capsaicin) | 10 nM | [1] |
| This compound | Rat Dorsal Root Ganglion (DRG) Neurons | IC₅₀ (vs. 100 nM capsaicin) | 638.6 ± 12.8 nM | [1] |
| Capsazepine | Rat Dorsal Root Ganglion (DRG) Neurons | IC₅₀ (vs. 100 nM capsaicin) | 2344.5 ± 53.9 nM | [1] |
Table 1: In Vitro Potency of this compound
| Compound | Tissue Preparation | Effect | Relative Potency | Reference |
| This compound | Guinea-pig urinary bladder | Antagonism of capsaicin-induced contractions | More potent than capsazepine | [1] |
| This compound | Guinea-pig bronchi | Antagonism of capsaicin-induced effects | Less potent than capsazepine | [1] |
Table 2: Ex Vivo Activity of this compound
Pharmacokinetics and Metabolism
Specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively documented in publicly available literature. However, based on studies of other capsaicinoids, a likely pharmacokinetic profile can be inferred.
Capsaicin and its analogs are generally well-absorbed from the gastrointestinal tract.[2] They undergo extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes, leading to the formation of various hydroxylated and conjugated metabolites.[3][4] The elimination of capsaicinoids from plasma is typically rapid.[2] It is important to note that species differences and individual pharmacokinetic profiles can significantly influence the in vivo potency of TRPV1 antagonists.[1] Further preclinical studies are required to fully characterize the ADME properties of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacology of this compound and other TRPV1 modulators.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from vanillin (B372448), as described by Appendino et al. (2003).[1] The general strategy involves:
-
Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of vanillin is protected, for example, as a methoxyethoxymethyl (MEM) ether, to prevent unwanted side reactions during subsequent steps.
-
Iodination: The protected vanillin is then subjected to iodination at the 6-position of the aromatic ring.
-
Reduction and Acylation: The aldehyde group is converted to a vanillylamine (B75263) moiety, which is then acylated with nonanoyl chloride to form the final amide bond.
-
Deprotection: The protecting group on the phenolic hydroxyl is removed to yield this compound.
In Vitro Evaluation of TRPV1 Antagonism: Calcium Imaging Assay
This protocol describes the use of a fluorescent calcium indicator to measure the inhibition of capsaicin-induced calcium influx in cells expressing TRPV1.
Materials:
-
HEK-293 cells stably expressing human TRPV1 (hTRPV1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Capsaicin stock solution (in DMSO)
-
This compound stock solution (in DMSO)
-
96-well black-walled, clear-bottom microplates
Procedure:
-
Cell Plating: Seed the hTRPV1-HEK-293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Compound Incubation: Wash the cells with HBSS. Add HBSS containing various concentrations of this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity of each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for Fluo-4 (e.g., 485 nm excitation, 520 nm emission).
-
Agonist Stimulation and Data Acquisition: Add a solution of capsaicin (to a final concentration that elicits a submaximal response, e.g., EC₈₀) to all wells simultaneously using an automated dispenser. Immediately begin kinetic fluorescence readings for a period of 1-2 minutes.
-
Data Analysis: The increase in fluorescence intensity upon capsaicin addition represents TRPV1 activation. The inhibitory effect of this compound is calculated as the percentage reduction in the capsaicin-induced fluorescence signal compared to the vehicle control. An IC₅₀ value can be determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Electrophysiological Evaluation: Whole-Cell Patch-Clamp
This protocol allows for the direct measurement of TRPV1 channel currents and their inhibition by this compound.
Materials:
-
Cultured dorsal root ganglion (DRG) neurons or hTRPV1-expressing cells
-
External (extracellular) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)
-
Internal (pipette) solution (e.g., containing in mM: 140 KCl, 5 MgCl₂, 2 Mg-ATP, 0.3 Na-GTP, 10 EGTA, 10 HEPES, pH 7.2)
-
Patch-clamp amplifier and data acquisition system
-
Perfusion system for drug application
Procedure:
-
Cell Preparation: Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Giga-seal Formation and Whole-Cell Configuration: Approach a cell with a glass micropipette filled with the internal solution and form a high-resistance (giga-ohm) seal with the cell membrane. Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Voltage-Clamp Recordings: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Baseline Current Measurement: Record the baseline current.
-
Agonist Application: Apply a solution of capsaicin (e.g., 1 µM) via the perfusion system for a short duration to elicit an inward current characteristic of TRPV1 activation.
-
Antagonist Application: After washing out the capsaicin and allowing the current to return to baseline, pre-incubate the cell with a solution containing this compound for a few minutes.
-
Co-application and Measurement: Co-apply capsaicin and this compound and record the resulting current.
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the amplitude of the capsaicin-evoked current in the presence and absence of the antagonist. A concentration-response curve can be generated to determine the IC₅₀.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to the pharmacology of this compound.
References
- 1. Halogenation of a capsaicin analogue leads to novel vanilloid TRPV1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capsaicinoids, Chloropicrin and Sulfur Mustard: Possibilities for Exposure Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METABOLISM OF CAPSAICINOIDS BY P450 ENZYMES: A REVIEW OF RECENT FINDINGS ON REACTION MECHANISMS, BIO-ACTIVATION, AND DETOXIFICATION PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of capsaicinoids: evidence for aliphatic hydroxylation and its pharmacological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Capsaicin Analogues: A Technical Guide for Drug Development Professionals
Abstract: Capsaicin (B1668287), the pungent principle in chili peppers, and its analogues have garnered significant scientific interest due to their diverse pharmacological activities. These compounds primarily interact with the Transient Receptor Potential Vanilloid 1 (TRPV1), a key ion channel involved in pain sensation, inflammation, and thermoregulation. This technical guide provides an in-depth overview of foundational research on capsaicin analogues, focusing on their synthesis, structure-activity relationships, and biological effects. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and therapeutics. This document summarizes quantitative data, details key experimental protocols, and visualizes complex biological pathways and workflows to facilitate further research and development in this promising area.
Introduction
Capsaicin, a naturally occurring alkaloid from plants of the Capsicum genus, is responsible for the sensation of heat or pungency.[1] Its mechanism of action primarily involves the activation of the TRPV1 receptor, a non-selective cation channel predominantly expressed in sensory neurons.[1][2][3] The interaction of capsaicin with TRPV1 has made it a valuable pharmacological tool and a lead compound for the development of novel therapeutics.
The structure of capsaicin can be divided into three key regions, which have been the focus of extensive structure-activity relationship (SAR) studies:
-
Region A: The aromatic vanillyl group (4-hydroxy-3-methoxybenzyl).
-
Region B: The amide linkage.
-
Region C: The hydrophobic acyl chain.
Modifications to these regions have led to the synthesis of a wide array of capsaicin analogues with altered potency, selectivity, and therapeutic profiles.[4][5] Researchers have explored these analogues for various applications, including as analgesics, anti-inflammatory agents, antioxidants, neuroprotective agents, and anticancer therapeutics.[6][7][8][9][10] This guide delves into the core research that forms the foundation for these developments.
Quantitative Biological Activity Data
The biological activities of capsaicin analogues are quantitatively assessed through various in vitro and in vivo assays. This section presents a summary of key quantitative data for different biological effects.
Antioxidant Activity
The antioxidant properties of capsaicin analogues are often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals, is a common metric for antioxidant potency.
| Compound | DPPH IC50 (µM)[7] | ABTS IC50 (µM)[7] |
| Capsaicin (3a) | 25.36 ± 2.58 | 20.14 ± 1.98 |
| Dihydrocapsaicin (3b) | 22.15 ± 2.13 | 18.76 ± 1.54 |
| Analogue 3c | 7.33 ± 0.98 | 15.23 ± 1.33 |
| Analogue 3f | 13.07 ± 1.47 | 13.07 ± 1.47 |
| Analogue 3h | 4.49 ± 0.74 | 12.88 ± 1.12 |
| Analogue 3i | 13.61 ± 2.90 | 13.61 ± 2.90 |
| Analogue 3k | 5.06 ± 1.34 | 10.62 ± 1.28 |
| Quercetin (Reference) | 8.70 ± 1.75 | 13.85 ± 2.87 |
Table 1: Antioxidant activity of selected capsaicin analogues.
Anticancer Activity
The anticancer potential of capsaicin analogues is determined by assessing their cytotoxicity against various cancer cell lines. The IC50 value, in this context, is the concentration of the analogue that inhibits 50% of cell growth or viability.
| Compound | Cell Line | IC50 (µM) | Reference |
| Capsaicin | A549 (Lung) | 71.3 | [11] |
| Capsaicin | HCT-116 (Colon) | ~150 | [11] |
| Capsaicin | AsPC-1 (Pancreatic) | ~150 | [11] |
| Analogue 20a | HCT-116 (Colon) | 8.55 | [12] |
| Analogue 20a | NCI-H460 (Lung) | 5.41 | [12] |
| Analogue 20a | SKOV3 (Ovarian) | 6.4 | [12] |
| Analogue 5f | B16F10 (Melanoma) | 10.2 | [13] |
| Analogue 6c | SK-MEL-28 (Melanoma) | 8.7 | [13] |
| Analogue 6e | NCI-H1299 (Lung) | 7.5 | [13] |
Table 2: Anticancer activity of selected capsaicin and its analogues.
Neuroprotective Activity
The neuroprotective effects of capsaicin analogues are often evaluated in cell-based models of neuronal damage, such as hydrogen peroxide (H₂O₂)-induced oxidative stress in SH-SY5Y neuroblastoma cells. The data is often presented as the concentration required to achieve a certain level of cell viability.
| Compound | Concentration (µM) | Cell Viability (%) vs. H₂O₂ induced damage | Reference |
| Analogue 3k | 10 | 90.0 ± 5.5 | [7][14][10] |
| Capsaicin | 10 | ~70 | [7][14][10] |
| Dihydrocapsaicin | 10 | ~75 | [7][14][10] |
Table 3: Neuroprotective effect of selected capsaicin analogues against H₂O₂-induced oxidative stress in SH-SY5Y cells.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative capsaicin analogue and for key biological assays.
Synthesis of a Representative Capsaicin Analogue (N-vanillylnonanamide)
This protocol describes the synthesis of N-vanillylnonanamide, a saturated analogue of capsaicin, via the amidation of vanillylamine (B75263) with nonanoyl chloride.
Materials:
-
Vanillylamine hydrochloride
-
Nonanoyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Preparation of Vanillylamine Free Base:
-
Dissolve vanillylamine hydrochloride (1.0 eq) in a minimal amount of water.
-
Add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is basic (pH > 8), resulting in the precipitation of the vanillylamine free base.
-
Extract the aqueous mixture with dichloromethane (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the vanillylamine free base as an oil or solid.
-
-
Amidation Reaction:
-
Dissolve the vanillylamine free base (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add nonanoyl chloride (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure N-vanillylnonanamide.
-
-
Characterization:
-
Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
TRPV1 Activation Assay using Calcium Imaging
This protocol details a cell-based assay to measure the activation of TRPV1 by capsaicin analogues by monitoring intracellular calcium influx.
Materials:
-
HEK293 cells stably expressing human TRPV1 (hTRPV1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Capsaicin analogue stock solutions (in DMSO)
-
Capsaicin (positive control)
-
Capsazepine (B1668289) (TRPV1 antagonist, negative control)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with kinetic reading capabilities and appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)
Procedure:
-
Cell Seeding:
-
Seed the HEK293-hTRPV1 cells into 96-well black-walled, clear-bottom microplates at a suitable density to achieve 80-90% confluency on the day of the assay.
-
Incubate the cells at 37 °C in a 5% CO₂ incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the cell culture medium from the wells and wash the cells once with HBSS.
-
Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37 °C in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of the capsaicin analogues, capsaicin (positive control), and capsazepine (for antagonist testing) in HBSS.
-
Place the microplate into the fluorescence plate reader and set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a stable baseline fluorescence reading for each well for a few minutes.
-
Add the compound solutions to the respective wells.
-
Continue to record the fluorescence intensity for a specified period (e.g., 5-10 minutes) to capture the calcium influx.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F) after compound addition (ΔF = F - F₀).
-
Normalize the response by dividing ΔF by F₀ (ΔF/F₀).
-
For agonist testing, plot the normalized fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration of capsaicin and determine the IC50 value of the antagonist.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures is crucial for understanding and replication. This section provides diagrams generated using the DOT language for Graphviz.
TRPV1 Signaling Pathway
The activation of the TRPV1 receptor by capsaicin or its analogues initiates a cascade of intracellular events, primarily driven by an influx of calcium ions.
Caption: Activation of the TRPV1 channel by a capsaicin analogue.
Experimental Workflow for Capsaicin Analogue Research
The following diagram illustrates a typical workflow for the synthesis, purification, and biological evaluation of novel capsaicin analogues.
Caption: A typical experimental workflow for capsaicin analogue research.
Conclusion
Foundational research on capsaicin analogues has provided a robust framework for the development of novel therapeutic agents. The well-defined structure-activity relationships, coupled with a deep understanding of their primary molecular target, TRPV1, offer numerous opportunities for rational drug design. The quantitative data and detailed experimental protocols presented in this guide are intended to equip researchers with the necessary information to advance the field. Future research should continue to explore the therapeutic potential of capsaicin analogues in a wider range of diseases, with a focus on optimizing their pharmacological profiles for enhanced efficacy and safety. The visualization of key pathways and workflows serves to standardize and clarify the complex processes involved, fostering collaboration and innovation in this exciting area of drug discovery.
References
- 1. Evaluation of Cytotoxic and Anti-cancer Potential of Capsaicin on Lung Cancer Cell Line: An In Vitro Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nonpungent N-AVAM Capsaicin Analogues and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of capsaicin analogues as antioxidant and neuroprotective agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05107B [pubs.rsc.org]
- 5. Natural and Synthetic Capsaicin Analogues: A Comprehensive Review of Biological Effects and Synthetic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Natural and Synthetic Capsaicin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of capsaicin analogues as antioxidant and neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of capsaicin analogues as antioxidant and neuroprotective agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel Capsaicin Analogues as Potential Anticancer Agents: Synthesis, Biological Evaluation, and <i>In Silico</i> Approa… [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 6-Iodonordihydrocapsaicin in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 6-Iodonordihydrocapsaicin, a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, in patch clamp electrophysiology studies. This document outlines the mechanism of action, offers detailed experimental protocols, and presents key quantitative data to facilitate research in pain, inflammation, and other TRPV1-mediated physiological and pathological processes.
Introduction
This compound is a synthetic derivative of capsaicin (B1668287), the pungent compound in chili peppers. Unlike capsaicin, which is a well-known agonist of the TRPV1 channel, this compound acts as a potent antagonist. The TRPV1 channel is a non-selective cation channel predominantly expressed in nociceptive sensory neurons and plays a crucial role in the sensation of heat, pain, and neurogenic inflammation. The antagonistic properties of this compound make it a valuable tool for investigating the physiological roles of TRPV1 and for the development of novel analgesic and anti-inflammatory therapeutics.
Mechanism of Action
This compound exerts its antagonistic effect by competitively binding to the vanilloid binding site on the TRPV1 channel, the same site that capsaicin binds to. Iodination of the aromatic hydroxyl group of the capsaicinoid structure is believed to be responsible for the switch from agonist to antagonist activity. By occupying this binding pocket, this compound prevents the channel from opening in response to agonists like capsaicin, thereby inhibiting the influx of cations (primarily Ca²⁺ and Na⁺) and subsequent neuronal depolarization.
Data Presentation
Quantitative Data Summary
The following table summarizes the reported quantitative data for this compound's activity on the TRPV1 channel.
| Parameter | Species/Cell Line | Value | Notes |
| IC₅₀ | Human recombinant TRPV1 | 10 nM | Against 100 nM capsaicin.[1] |
| Potency Comparison | Human recombinant TRPV1 | ~4 times more potent than capsazepine | Capsazepine is a prototypical TRPV1 antagonist.[1] |
| Activity Confirmation | Rat Dorsal Root Ganglion (DRG) Neurons | Potent Antagonist | - |
| Activity Confirmation | Guinea-pig Urinary Bladder | Potent Antagonist | - |
| Activity Comparison | Guinea-pig Bronchi | Less potent than in other tissues | - |
Experimental Protocols
The following protocols are generalized for the use of this compound in whole-cell patch clamp electrophysiology. These should be adapted based on the specific experimental goals and the expression system used (e.g., primary neurons or heterologous expression systems like HEK293 or CHO cells).
Cell Preparation
For Heterologous Expression Systems (HEK293/CHO Cells):
-
Cell Culture: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: Transiently transfect cells with a plasmid encoding the desired TRPV1 channel (e.g., human or rat TRPV1) using a suitable transfection reagent according to the manufacturer's protocol. For stable cell lines, use appropriate selection antibiotics.
-
Plating for Electrophysiology: 24-48 hours post-transfection, plate the cells onto glass coverslips at a low density suitable for patch clamp recording.
For Primary Dorsal Root Ganglion (DRG) Neurons:
-
Dissection and Dissociation: Isolate DRGs from rodents in accordance with approved animal care protocols. Dissociate the ganglia into single neurons using a combination of enzymatic digestion (e.g., collagenase and dispase) and mechanical trituration.
-
Plating: Plate the dissociated neurons onto coated coverslips (e.g., with poly-D-lysine and laminin) and culture in a suitable neuron-specific medium. Allow the neurons to adhere and grow for 24-72 hours before recording.
Solutions
| Solution | Component | Concentration (mM) |
| External Solution (Standard) | NaCl | 140 |
| KCl | 5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Internal Solution (Pipette) | K-Gluconate | 140 |
| MgCl₂ | 2 | |
| HEPES | 10 | |
| EGTA | 1 | |
| Mg-ATP | 2 | |
| Na-GTP | 0.3 | |
| pH adjusted to 7.2 with KOH |
Stock Solution Preparation
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the external recording solution. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects.
Whole-Cell Patch Clamp Recording Protocol
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-6 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single, healthy-looking cell with the micropipette under visual control. Apply gentle positive pressure to keep the tip clean. Once in close proximity to the cell, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: After achieving a GΩ seal, apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Voltage Clamp: Clamp the membrane potential at a holding potential of -60 mV.
-
Recording Baseline: Record a stable baseline current for at least 1-2 minutes before any drug application.
-
Agonist Application: To elicit TRPV1 currents, apply a known TRPV1 agonist, such as capsaicin (e.g., 100 nM to 1 µM), using a perfusion system.
-
Antagonist Application (this compound):
-
Co-application: To determine the IC₅₀, co-apply a fixed concentration of the agonist (e.g., 100 nM capsaicin) with varying concentrations of this compound.
-
Pre-incubation: Alternatively, pre-incubate the cell with this compound for a few minutes before co-applying the antagonist with the agonist.
-
-
Data Acquisition: Record the current responses using an appropriate patch clamp amplifier and data acquisition software.
-
Washout: After drug application, wash the cell with the external solution to observe the reversibility of the drug effects.
Mandatory Visualizations
Signaling Pathway of TRPV1 Antagonism
Caption: Antagonistic action of this compound on the TRPV1 channel.
Experimental Workflow for Patch Clamp Electrophysiology
Caption: Workflow for investigating this compound effects.
References
Application Notes and Protocols for In Vivo Administration of 6-Iodonordihydrocapsaicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Iodonordihydrocapsaicin is a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] The TRPV1 receptor, a non-selective cation channel, is a key player in the detection and transduction of noxious stimuli, including heat, protons, and various endogenous lipids. Its activation is linked to pain perception, neurogenic inflammation, and the regulation of body temperature. Consequently, TRPV1 antagonists like this compound are of significant interest for the development of novel analgesic, anti-inflammatory, and other therapeutic agents.
This document provides detailed, albeit extrapolated, application notes and protocols for the in vivo administration of this compound. Due to a lack of direct published in vivo studies on this specific compound, the following protocols are based on established methodologies for closely related capsaicinoids (e.g., capsaicin (B1668287), dihydrocapsaicin) and other TRPV1 antagonists. These guidelines are intended to serve as a starting point for researchers initiating in vivo investigations with this compound.
Putative Signaling Pathway
The primary mechanism of action for this compound is the blockade of the TRPV1 receptor. By binding to the receptor, it is hypothesized to prevent the conformational changes necessary for channel opening, thereby inhibiting the influx of cations (primarily Ca²⁺ and Na⁺) into nociceptive sensory neurons. This action is expected to suppress the depolarization of these neurons and the subsequent transmission of pain signals to the central nervous system.
Caption: Putative signaling pathway for this compound as a TRPV1 antagonist.
Experimental Protocols
The following protocols are suggested for the in vivo evaluation of this compound in rodent models. Researchers should adapt these protocols based on their specific experimental aims and in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Preparation of Dosing Solutions
The solubility of this compound should be empirically determined. Based on related compounds, the following vehicles are recommended for initial testing.
Vehicle A (for Subcutaneous/Intraperitoneal Injection):
-
10% Tween 80
-
10% Ethanol
-
80% Sterile Saline
Procedure:
-
Dissolve the desired amount of this compound in ethanol.
-
Add Tween 80 and vortex thoroughly.
-
Add saline incrementally while vortexing to achieve a clear solution or a fine suspension.
-
Protect the solution from light and prepare fresh daily.
Vehicle B (for Oral Gavage):
-
0.5% - 1% Carboxymethylcellulose (CMC) in sterile water
-
5% Tween 80 in sterile water
Procedure:
-
Weigh the required amount of this compound.
-
Create a paste with a small amount of the vehicle.
-
Gradually add the remaining vehicle to the desired final volume while stirring or vortexing to create a uniform suspension.
-
Prepare fresh daily.
Protocol 2: Administration Routes and Suggested Dose Ranges
The optimal dose range for this compound must be determined through dose-response studies. The following are suggested starting points based on other potent TRPV1 antagonists.
| Administration Route | Suggested Dose Range (mg/kg) | Notes |
| Intraperitoneal (i.p.) | 1 - 30 | A common systemic route for initial efficacy screening. |
| Subcutaneous (s.c.) | 1 - 30 | May provide a more sustained release profile compared to i.p. |
| Oral Gavage (p.o.) | 3 - 100 | To assess oral bioavailability and efficacy. |
| Intraplantar (i.pl.) | 1 - 10 µg in 10-20 µL | For localized administration to investigate peripheral effects. |
Protocol 3: Assessment of Analgesic Efficacy (Thermal Pain Model)
This protocol outlines a method to assess the anti-nociceptive effects of this compound against heat-induced pain, a primary modality of TRPV1 activation.
Apparatus: Hargreaves' Plantar Test Apparatus
Procedure:
-
Acclimatization: Acclimate mice or rats to the testing environment and apparatus for at least two consecutive days prior to the experiment.
-
Baseline Measurement: On the day of the experiment, place the animal in the testing chamber and allow it to acclimate for 15-20 minutes. Measure the baseline paw withdrawal latency in response to a radiant heat source. The average of three readings per paw should be taken.
-
Administration: Administer this compound or vehicle via the desired route (e.g., i.p., p.o.).
-
Post-treatment Measurements: At various time points post-administration (e.g., 30, 60, 90, 120 minutes), re-measure the paw withdrawal latency. A cut-off time (e.g., 20-30 seconds) should be established to prevent tissue damage.
-
Data Analysis: The analgesic effect is quantified as an increase in paw withdrawal latency compared to the vehicle-treated group.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study investigating the analgesic properties of this compound.
Caption: General workflow for an in vivo analgesic study.
Quantitative Data Presentation (Example Data)
The following tables present hypothetical data to illustrate the expected outcomes of in vivo studies with a potent TRPV1 antagonist like this compound.
Table 1: Example Dose-Response Data for Analgesic Efficacy
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Latency (seconds) at 60 min post-dose (Mean ± SEM) | % Increase in Latency vs. Vehicle |
| Vehicle | - | 8.2 ± 0.5 | 0% |
| This compound | 3 | 11.5 ± 0.7 | 40.2% |
| This compound | 10 | 15.8 ± 0.9 | 92.7% |
| This compound | 30 | 18.1 ± 1.1 | 120.7% |
| Positive Control (e.g., Morphine) | 10 | 19.5 ± 1.0** | 137.8% |
| p < 0.05, **p < 0.01 vs. Vehicle |
Table 2: Example Data for Anti-inflammatory Efficacy (Carrageenan-induced Paw Edema Model)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume (mL) at 3 hr post-carrageenan (Mean ± SEM) | % Inhibition of Edema |
| Vehicle | - | 0.85 ± 0.06 | 0% |
| This compound | 10 | 0.62 ± 0.05 | 27.1% |
| This compound | 30 | 0.48 ± 0.04 | 43.5% |
| This compound | 100 | 0.35 ± 0.03 | 58.8% |
| Positive Control (e.g., Indomethacin) | 10 | 0.32 ± 0.03** | 62.4% |
| p < 0.05, **p < 0.01 vs. Vehicle |
Safety and Handling
As a capsaicin analog, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Procedures should be conducted in a well-ventilated area or a chemical fume hood. All animal procedures must be approved by the relevant institutional animal welfare body and performed in accordance with national and international guidelines for the care and use of laboratory animals.
Disclaimer: The protocols and data presented herein are illustrative and based on the known pharmacology of related compounds. Researchers must conduct their own validation and optimization studies for this compound.
References
Application Notes and Protocols for 6-Iodonordihydrocapsaicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Iodonordihydrocapsaicin is a synthetic derivative of nordihydrocapsaicin (B196126), a naturally occurring capsaicinoid. Unlike capsaicin (B1668287) and its analogs which are agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, this compound acts as a potent competitive antagonist. This property makes it a valuable tool for studying the physiological and pathological roles of TRPV1 and a potential lead compound in the development of novel analgesics and other therapeutics targeting this receptor.
This document provides detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆INO₃ | |
| Molecular Weight | 419.30 g/mol | |
| Appearance | White solid | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO (~44 mg/mL), insoluble in water | |
| Storage | 2-8°C, protect from light |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the iodination of nordihydrocapsaicin (nonivamide) to synthesize this compound. The reaction involves the electrophilic substitution of iodine on the aromatic ring of the vanillyl moiety.
Materials:
-
Nordihydrocapsaicin (Nonivamide)
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (B52724) (anhydrous)
-
Sodium thiosulfate (B1220275) solution (10% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
In a round-bottom flask, dissolve nordihydrocapsaicin (1 equivalent) in anhydrous acetonitrile.
-
Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 10% sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a white solid.
Characterization: The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Workflow for the synthesis of this compound.
Protocol 2: TRPV1 Receptor Antagonist Assay (Calcium Flux Assay)
This protocol describes an in vitro method to determine the antagonist activity of this compound on the TRPV1 receptor using a cell-based calcium flux assay.
Materials:
-
HEK293 cells stably expressing human TRPV1 (hTRPV1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Capsaicin (TRPV1 agonist)
-
This compound
-
96-well black, clear-bottom plates
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Fluorescence plate reader with automated injection capabilities
-
Laminar flow hood
-
Centrifuge
Procedure:
-
Cell Culture: Culture hTRPV1-HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells per well and incubate for 24 hours.
-
Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127. Remove the culture medium from the wells and add 100 µL of the loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and a stock solution of capsaicin in HBSS.
-
Antagonist Incubation: After incubation with the dye, wash the cells twice with HBSS. Add 100 µL of the various concentrations of this compound to the respective wells and incubate for 20 minutes at room temperature.
-
Calcium Flux Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence (Excitation: 494 nm, Emission: 516 nm).
-
Agonist Addition: Inject 20 µL of the capsaicin solution (to a final concentration that elicits a submaximal response, e.g., EC₈₀) into each well.
-
Data Recording: Continuously record the fluorescence intensity for at least 2 minutes after the addition of capsaicin.
-
Data Analysis: The antagonist effect is determined by the reduction in the capsaicin-induced fluorescence signal. Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the log concentration of the antagonist.
TRPV1 signaling and antagonism by this compound.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic potential of this compound on a selected cell line (e.g., HEK293 or a cancer cell line) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Selected cell line (e.g., HEK293)
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear plates
-
Phosphate-buffered saline (PBS)
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
-
Laminar flow hood
-
Multichannel pipette
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only). Incubate for 24 or 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the log concentration of this compound.
Workflow for the MTT cytotoxicity assay.
Summary of Quantitative Data
| Parameter | Value |
| TRPV1 Antagonist Activity | |
| IC₅₀ (vs. Capsaicin) | ~10 nM (on human recombinant TRPV1) |
| Cytotoxicity | |
| IC₅₀ (Cell Line Dependent) | To be determined experimentally |
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Appropriate safety precautions should be taken when handling all chemicals.
6-Iodonordihydrocapsaicin: A Potent Tool for Probing TRPV1 Receptor Function in Neuroscience
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Iodonordihydrocapsaicin is a synthetic analog of capsaicin (B1668287), the pungent compound in chili peppers. It has emerged as a valuable pharmacological tool in neuroscience research due to its potent and competitive antagonist activity at the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] The TRPV1 receptor, a non-selective cation channel, is a key player in nociception, inflammation, and temperature sensation.[2][3] Understanding the modulation of this receptor is crucial for the development of novel analgesics and therapies for a range of neurological and inflammatory disorders.[4] this compound, by specifically blocking the activation of TRPV1 by capsaicin and other agonists, allows for the detailed investigation of the receptor's physiological and pathological roles.
These application notes provide a comprehensive overview of this compound as a tool compound, including its pharmacological data, detailed experimental protocols for its use in key neuroscience assays, and a summary of the relevant signaling pathways.
Pharmacological Data
This compound has been characterized as a potent TRPV1 antagonist. Its inhibitory activity has been quantified in various in vitro assays, demonstrating its utility in blocking capsaicin-induced receptor activation.
| Parameter | Value | Species/Cell Line | Assay | Reference |
| IC50 | 10 nM | Human recombinant TRPV1 | Inhibition of capsaicin (100 nM)-induced response | [1] |
| IC50 | ~4 times more potent than capsazepine | Human recombinant TRPV1 | Inhibition of capsaicin-induced response | [1] |
| Activity | Significantly more potent than capsazepine | Rat dorsal root ganglion neurons, guinea-pig urinary bladder, guinea-pig bronchi | Antagonism of capsaicin-induced effects | [1] |
Signaling Pathways
Activation of the TRPV1 receptor by agonists like capsaicin initiates a cascade of intracellular signaling events. As a non-selective cation channel, its opening leads to the influx of sodium (Na⁺) and a significant amount of calcium (Ca²⁺). This influx of cations depolarizes the neuron, leading to the generation of action potentials and the transmission of pain signals. The increase in intracellular Ca²⁺ also acts as a second messenger, activating various downstream signaling pathways involving protein kinase A (PKA), protein kinase C (PKC), and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). These kinases can, in turn, modulate the activity of the TRPV1 receptor, leading to sensitization or desensitization. This compound, as a competitive antagonist, blocks the initial binding of agonists, thereby preventing the initiation of these downstream signaling events.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study TRPV1 function.
In Vitro Calcium Imaging Assay
This assay is a common method to screen for and characterize TRPV1 modulators by measuring changes in intracellular calcium concentration.
Objective: To determine the inhibitory effect of this compound on capsaicin-induced calcium influx in TRPV1-expressing cells.
Materials:
-
HEK293 cells stably expressing human TRPV1 (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418)
-
96-well black-walled, clear-bottom cell culture plates
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
Capsaicin (agonist)
-
This compound (antagonist)
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling
Protocol:
-
Cell Plating:
-
Seed the TRPV1-expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in Assay Buffer.
-
Aspirate the culture medium from the wells and wash once with Assay Buffer.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C or room temperature in the dark.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
After the dye loading incubation, wash the cells twice with Assay Buffer to remove excess dye.
-
Add the different concentrations of this compound to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation ~485 nm, emission ~525 nm) over time.
-
Establish a stable baseline reading for 10-20 seconds.
-
Using the instrument's liquid handler, add a pre-determined concentration of capsaicin (e.g., a concentration that elicits an 80% maximal response, EC₈₀) to all wells simultaneously.
-
Continue recording the fluorescence signal for 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control response (0% inhibition) and a positive control (e.g., a known potent antagonist or no agonist addition, 100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents and is the gold standard for characterizing the effects of compounds on ion channel function.
Objective: To measure the inhibitory effect of this compound on capsaicin-activated currents in TRPV1-expressing cells.
Materials:
-
TRPV1-expressing cells (e.g., HEK293 or dorsal root ganglion neurons) cultured on glass coverslips
-
Patch-clamp rig (inverted microscope, micromanipulator, amplifier, digitizer, computer with acquisition software)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose (pH 7.4 with NaOH)
-
Intracellular (pipette) solution: 140 mM KCl, 5 mM MgCl₂, 10 mM HEPES, 10 mM EGTA (pH 7.2 with KOH)
-
Capsaicin and this compound stock solutions
Protocol:
-
Cell Preparation:
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the extracellular solution.
-
-
Pipette Preparation and Sealing:
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a cell with the pipette and form a high-resistance seal (>1 GΩ) on the cell membrane.
-
-
Whole-Cell Configuration:
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Current Recording:
-
Establish a stable baseline current recording.
-
Apply capsaicin (e.g., 1 µM) to the cell using a perfusion system and record the inward current.
-
Wash out the capsaicin until the current returns to baseline.
-
Pre-incubate the cell with this compound for 1-2 minutes.
-
Co-apply capsaicin and this compound and record the resulting current.
-
Repeat with different concentrations of this compound to determine a dose-response relationship.
-
-
Data Analysis:
-
Measure the peak amplitude of the capsaicin-evoked current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀.
-
Radioligand Binding Assay (Competitive Binding)
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the binding affinity (Ki) of this compound for the TRPV1 receptor.
Materials:
-
Cell membranes prepared from cells or tissues expressing TRPV1
-
[³H]Resiniferatoxin (RTX) (radiolabeled ligand)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration manifold
-
Scintillation counter
Protocol:
-
Assay Setup:
-
In a series of tubes, add a constant amount of cell membranes, a constant concentration of [³H]RTX (typically at or below its Kd), and varying concentrations of this compound.
-
Include tubes for total binding (membranes + [³H]RTX) and non-specific binding (membranes + [³H]RTX + a high concentration of a known unlabeled TRPV1 ligand, e.g., unlabeled RTX or capsaicin).
-
-
Incubation:
-
Incubate the tubes at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration manifold.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a potent and selective antagonist of the TRPV1 receptor, making it an indispensable tool for neuroscience research. Its ability to competitively block the receptor allows for the precise dissection of TRPV1's role in various physiological and pathophysiological processes. The detailed protocols provided herein offer a starting point for researchers to effectively utilize this compound in their studies of pain, inflammation, and sensory neuron function. The continued use of this compound and similar tool compounds will undoubtedly contribute to a deeper understanding of TRPV1 biology and facilitate the development of novel therapeutics targeting this important ion channel.
References
- 1. TRPV1 - Wikipedia [en.wikipedia.org]
- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying TRPV1 Function with 6-Iodonordihydrocapsaicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in the detection of noxious stimuli, such as high temperatures, acidic conditions, and pungent compounds like capsaicin.[1][2] Its involvement in pain and neurogenic inflammation has made it a significant target for the development of novel analgesic drugs.[3] 6-Iodonordihydrocapsaicin (6-INDC) is a potent and selective antagonist of the TRPV1 receptor.[4] This document provides detailed application notes and experimental protocols for utilizing 6-INDC to investigate TRPV1 function in various research settings.
Physicochemical Properties and Mechanism of Action
This compound is a derivative of capsaicin, the pungent component of chili peppers. The key structural modification is the substitution of a hydrogen atom with an iodine atom at the 6-position of the vanilloid ring. This modification dramatically alters the compound's activity, converting it from a TRPV1 agonist to a potent antagonist.[4][5]
The antagonistic action of 6-INDC is believed to stem from its ability to bind to the vanilloid binding pocket on the TRPV1 channel, similar to capsaicin. However, the presence of the bulky iodine atom at the 6-position is thought to interfere with the conformational changes required for channel opening. Specifically, it may disrupt the hydrogen-bonding interactions that are essential for agonist-induced activation.[5][6]
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Species/System | Notes | Reference |
| IC50 | 10 nM | Human recombinant TRPV1 | Against 100 nM capsaicin. | [4] |
| Relative Potency | ~4 times more potent than capsazepine (B1668289) | Human recombinant TRPV1 | [4] | |
| In Vitro Activity | Significantly more potent than capsazepine | Rat dorsal root ganglion neurons | Antagonist activity. | [4] |
| In Vitro Activity | Significantly more potent than capsazepine | Guinea-pig urinary bladder | Antagonist activity. | [4] |
| In Vivo Activity | More potent than capsazepine | Rat models | Antagonist activity. | [4] |
Signaling Pathways and Experimental Workflows
TRPV1 Antagonism by this compound
The following diagram illustrates the mechanism of TRPV1 antagonism by this compound. In contrast to agonists like capsaicin, 6-INDC binds to the receptor but prevents the influx of cations (Ca2+ and Na+), thereby inhibiting downstream signaling events that lead to neuronal depolarization and the sensation of pain.
Experimental Workflow: In Vitro Characterization of 6-INDC
This workflow outlines the key steps to characterize the antagonistic properties of 6-INDC on TRPV1 channels in a cell-based assay.
Experimental Protocols
Note on Synthesis: While this compound has been synthesized for research purposes, a detailed, publicly available step-by-step synthesis protocol was not identified in the conducted search. Researchers may need to refer to specialized medicinal chemistry literature or consider custom synthesis services.
Protocol 1: In Vitro Antagonist Assay using Calcium Imaging
This protocol is designed to determine the inhibitory potency (IC50) of 6-INDC on capsaicin-induced TRPV1 activation in a cell-based assay.
Materials:
-
HEK293 or CHO cells stably expressing human or rat TRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127 (for aiding dye solubilization)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
This compound (6-INDC) stock solution (in DMSO)
-
Capsaicin stock solution (in DMSO)
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Plating:
-
Seed the TRPV1-expressing cells into the microplates at a density that will yield a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in the assay buffer. For example, 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Aspirate the culture medium from the wells and wash the cells once with the assay buffer.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Washing:
-
Gently wash the cells two to three times with the assay buffer to remove extracellular dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of 6-INDC in the assay buffer.
-
Add the 6-INDC dilutions to the respective wells and incubate for 15-30 minutes at room temperature or 37°C. Include a vehicle control (DMSO in assay buffer).
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of capsaicin in the assay buffer at a concentration that elicits a submaximal to maximal response (e.g., EC80 concentration, typically in the range of 100-500 nM).
-
Place the microplate in the fluorescence plate reader.
-
Initiate the kinetic read to establish a baseline fluorescence.
-
Using the instrument's injection system, add the capsaicin solution to all wells.
-
Continue recording the fluorescence intensity for several minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the vehicle control (0% inhibition) and a control with a saturating concentration of a known TRPV1 antagonist or no capsaicin addition (100% inhibition).
-
Plot the normalized response against the logarithm of the 6-INDC concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Antagonist Characterization
This protocol allows for the detailed characterization of 6-INDC's effect on TRPV1 channel currents.
Materials:
-
TRPV1-expressing cells cultured on glass coverslips
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH
-
Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH
-
This compound (6-INDC)
-
Capsaicin
-
Patch-clamp amplifier and data acquisition system
-
Perfusion system
Procedure:
-
Cell Preparation:
-
Place a coverslip with adherent TRPV1-expressing cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
-
Whole-Cell Recording:
-
Obtain a gigaohm seal on a single cell using a borosilicate glass pipette filled with the internal solution.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Experimental Protocol:
-
Record the baseline current.
-
Apply a brief pulse of capsaicin (e.g., 1 µM for 2-5 seconds) to elicit a control inward current.
-
Wash out the capsaicin and allow the current to return to baseline.
-
Perfuse the cell with a solution containing 6-INDC for 1-2 minutes.
-
In the continued presence of 6-INDC, co-apply capsaicin at the same concentration and duration as the control pulse.
-
Record the resulting inward current.
-
Repeat this procedure with varying concentrations of 6-INDC to determine the concentration-dependent inhibition.
-
-
Data Analysis:
-
Measure the peak amplitude of the capsaicin-evoked current in the absence and presence of each concentration of 6-INDC.
-
Calculate the percentage of inhibition for each 6-INDC concentration.
-
Plot the percentage of inhibition against the logarithm of the 6-INDC concentration to generate a dose-response curve and calculate the IC50.
-
Protocol 3: In Vivo Model of Inflammatory Pain (Adapted for 6-INDC)
This protocol describes a general procedure to evaluate the analgesic efficacy of 6-INDC in a rodent model of inflammatory pain.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
This compound (6-INDC) formulated for in vivo administration (e.g., in a vehicle of saline with Tween 80 and DMSO)
-
Inflammatory agent (e.g., Carrageenan or Complete Freund's Adjuvant - CFA)
-
Anesthetic (for induction of inflammation, if necessary)
-
Analgesia testing apparatus (e.g., von Frey filaments for mechanical allodynia, Hargreaves apparatus for thermal hyperalgesia)
Procedure:
-
Acclimatization and Baseline Measurement:
-
Acclimatize the animals to the testing environment and handling for several days before the experiment.
-
Measure the baseline paw withdrawal threshold (for mechanical stimuli) or latency (for thermal stimuli) for each animal.
-
-
Induction of Inflammation:
-
Induce inflammation by injecting a small volume of carrageenan or CFA into the plantar surface of one hind paw.
-
-
Drug Administration:
-
At a predetermined time after the induction of inflammation (e.g., 2-4 hours for carrageenan, 24 hours for CFA), administer 6-INDC or the vehicle control via the desired route (e.g., intraperitoneal, oral).
-
-
Assessment of Analgesia:
-
At various time points after drug administration (e.g., 30, 60, 120, 240 minutes), assess the paw withdrawal threshold or latency in both the inflamed and contralateral paws.
-
The experimenter should be blinded to the treatment groups.
-
-
Data Analysis:
-
Calculate the change in paw withdrawal threshold or latency from baseline for each animal at each time point.
-
Compare the responses between the 6-INDC-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
The results will indicate the dose-dependent analgesic effect of 6-INDC in this model of inflammatory pain.
-
Conclusion
This compound is a valuable pharmacological tool for studying the role of TRPV1 in various physiological and pathophysiological processes. Its high potency and antagonist properties make it a superior alternative to older antagonists like capsazepine for in vitro and in vivo investigations. The protocols provided here offer a framework for researchers to effectively utilize 6-INDC to dissect the function of TRPV1 and to explore its therapeutic potential.
References
- 1. TRPV1 - Wikipedia [en.wikipedia.org]
- 2. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The functions of TRPA1 and TRPV1: moving away from sensory nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Structure-Activity Relationship of Capsaicin Analogs and Transient Receptor Potential Vanilloid 1-Mediated Human Lung Epithelial Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating Neurogenic Inflammation with 6-Iodonordihydrocapsaicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation is a complex physiological process characterized by the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, from activated sensory nerve endings. This process contributes to the pathophysiology of various inflammatory and pain conditions. The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel primarily expressed on sensory neurons, is a key integrator of noxious stimuli that trigger neurogenic inflammation. 6-Iodonordihydrocapsaicin is a potent and selective antagonist of the TRPV1 receptor, making it a valuable pharmacological tool for investigating the mechanisms of neurogenic inflammation and for the development of novel analgesic and anti-inflammatory therapeutics.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the study of neurogenic inflammation.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]nonanamide |
| Molecular Formula | C₁₇H₂₆INO₃ |
| Molecular Weight | 419.30 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
| Storage | Store at -20°C for long-term stability. Protect from light. |
Mechanism of Action
This compound acts as a competitive antagonist at the capsaicin (B1668287) binding site on the TRPV1 receptor.[1] By binding to TRPV1, it prevents the channel opening induced by agonists like capsaicin, protons (low pH), and heat. This blockade inhibits the influx of calcium ions (Ca²⁺) into the sensory neuron, thereby preventing the downstream signaling cascade that leads to the release of CGRP and Substance P. The inhibition of neuropeptide release by this compound effectively attenuates the key events of neurogenic inflammation, including vasodilation, plasma extravasation, and sensitization of sensory nerves.
Data Presentation
In Vitro Potency of this compound
| Parameter | Species/System | Value | Reference |
| IC₅₀ (vs. Capsaicin) | Human recombinant TRPV1 | Low nanomolar (nM) range | [1] |
Signaling Pathway
Experimental Protocols
Protocol 1: In Vitro Inhibition of Capsaicin-Induced CGRP Release from Cultured Dorsal Root Ganglion (DRG) Neurons
This protocol describes how to assess the inhibitory effect of this compound on capsaicin-induced CGRP release from primary cultures of rodent DRG neurons.
Materials:
-
This compound
-
Capsaicin
-
Primary DRG neuron culture (rat or mouse)
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
CGRP EIA kit
-
BCA Protein Assay Kit
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
DRG Neuron Culture: Isolate DRGs from neonatal or adult rodents and culture them on poly-D-lysine/laminin-coated plates for 5-7 days to allow for neurite outgrowth and maturation.
-
Preparation of Compounds: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Prepare a stock solution of capsaicin (e.g., 1 mM) in DMSO. Serially dilute both compounds to the desired final concentrations in HBSS. Ensure the final DMSO concentration is ≤0.1% to avoid solvent effects.
-
Pre-incubation with this compound:
-
Wash the cultured DRG neurons twice with pre-warmed HBSS.
-
Add HBSS containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Stimulation with Capsaicin:
-
Add capsaicin solution to each well to a final concentration known to elicit a submaximal CGRP release (e.g., 100 nM).
-
Incubate for 10-15 minutes at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Measure the CGRP concentration in the supernatant using a CGRP EIA kit according to the manufacturer's instructions.
-
Lyse the cells in the wells and determine the total protein content using a BCA protein assay for normalization of CGRP release.
-
-
Data Analysis:
-
Calculate the percentage inhibition of capsaicin-induced CGRP release for each concentration of this compound.
-
Plot the dose-response curve and determine the IC₅₀ value.
-
Protocol 2: In Vivo Mouse Ear Edema Model of Neurogenic Inflammation
This protocol describes a method to evaluate the in vivo efficacy of this compound in a model of capsaicin-induced neurogenic inflammation.
Materials:
-
This compound
-
Capsaicin
-
Vehicle for drug administration (e.g., saline with 5% DMSO and 5% Tween 80)
-
Acetone
-
Micrometer caliper
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Drug Administration:
-
Prepare a solution of this compound in the vehicle at the desired doses (e.g., 1, 10, 30 mg/kg).
-
Administer this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.
-
-
Induction of Ear Edema:
-
30-60 minutes after drug administration, topically apply a solution of capsaicin (e.g., 0.1% w/v in acetone) to the inner and outer surfaces of one ear of each mouse. Apply vehicle (acetone) to the contralateral ear as a control.
-
-
Measurement of Ear Edema:
-
Measure the thickness of both ears using a digital micrometer caliper at baseline (before capsaicin application) and at various time points after capsaicin application (e.g., 15, 30, 60, and 120 minutes).
-
-
Data Analysis:
-
Calculate the change in ear thickness (edema) by subtracting the baseline measurement from the post-treatment measurements for each ear.
-
Calculate the percentage inhibition of ear edema for each dose of this compound compared to the vehicle-treated group.
-
Determine the dose-response relationship.
-
Experimental Workflow
Troubleshooting and Considerations
-
Solubility: Ensure this compound is fully dissolved in the vehicle before administration. Sonication may be required.
-
Vehicle Controls: Always include appropriate vehicle controls in all experiments to account for any effects of the solvent.
-
Dose-Response: It is crucial to perform full dose-response studies to accurately determine the potency (IC₅₀ or ED₅₀) of this compound.
-
Specificity: To confirm the specificity of this compound for TRPV1, consider including a non-TRPV1 mediated inflammatory model as a negative control.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
This compound is a powerful tool for dissecting the role of TRPV1 in neurogenic inflammation. The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize this compound in their studies, ultimately contributing to a better understanding of neurogenic inflammation and the development of novel therapies for associated disorders.
References
Application Notes and Protocols for Cell-Based Assays Using 6-Iodonordihydrocapsaicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Iodonordihydrocapsaicin is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] The TRPV1 channel, a non-selective cation channel, plays a crucial role in the sensation of pain and heat by acting as a molecular integrator of various noxious stimuli, including capsaicin (B1668287), the pungent compound in chili peppers.[2] As an antagonist, this compound blocks the activation of TRPV1, making it a valuable tool for studying TRPV1 signaling and a potential therapeutic candidate for pain management and other conditions involving TRPV1 hyperactivity.
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to characterize its antagonistic activity and assess its impact on cell viability. The provided methodologies are designed for researchers in academia and the pharmaceutical industry engaged in drug discovery and development.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively binding to the TRPV1 receptor, thereby preventing its activation by agonists like capsaicin.[1] The activation of TRPV1 by an agonist leads to the opening of the ion channel, resulting in an influx of cations, most notably calcium (Ca²⁺) and sodium (Na⁺).[2] This influx of positive ions depolarizes the cell membrane of sensory neurons, leading to the generation of action potentials that are transmitted to the central nervous system and perceived as pain and heat.
The subsequent increase in intracellular calcium concentration also triggers a cascade of downstream signaling events that can influence various cellular processes, including inflammation and, in some cases, programmed cell death (apoptosis).[3][4] By blocking the initial activation of TRPV1, this compound effectively inhibits these downstream signaling pathways.
Below is a diagram illustrating the signaling pathway of TRPV1 activation by capsaicin and its inhibition by this compound.
Quantitative Data Summary
The following table summarizes the reported inhibitory potency of this compound against the TRPV1 receptor. Further studies are encouraged to expand this dataset across various cell lines and experimental conditions.
| Compound | Target | Assay System | Agonist | IC50 | Reference |
| This compound | Human TRPV1 | Recombinant expression | 100 nM Capsaicin | 10 nM | [1] |
Experimental Protocols
Calcium Influx Assay
This assay measures the ability of this compound to inhibit capsaicin-induced intracellular calcium influx in TRPV1-expressing cells. A fluorescent calcium indicator, such as Fluo-4 AM, is used to monitor changes in intracellular calcium levels.
Materials:
-
TRPV1-expressing cells (e.g., HEK293-hTRPV1, dorsal root ganglion neurons)
-
Cell culture medium
-
96-well black, clear-bottom microplates
-
This compound
-
Capsaicin
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Fluo-4 AM calcium indicator
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Fluorescence microplate reader with kinetic reading capabilities
Protocol:
-
Cell Seeding:
-
Seed TRPV1-expressing cells into a 96-well black, clear-bottom microplate at a density of 45,000-60,000 cells per well.[5]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in the assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the wells and wash once with assay buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.[6]
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
After the dye loading incubation, wash the cells twice with assay buffer.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of capsaicin in the assay buffer at a concentration known to elicit a robust response (e.g., 100 nM).
-
Place the microplate in a fluorescence microplate reader.
-
Set the reader to record fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm for Fluo-4) over time.
-
Establish a baseline fluorescence reading for each well.
-
Add the capsaicin solution to all wells simultaneously using an automated dispenser or a multichannel pipette.
-
Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control to determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Cell Viability Assay (MTT/MTS Assay)
This assay assesses the effect of this compound on cell viability, particularly its ability to protect against capsaicin-induced cell death. The assay is based on the reduction of a tetrazolium salt (MTT or MTS) by metabolically active cells to form a colored formazan (B1609692) product.[7][8]
Materials:
-
TRPV1-expressing cells
-
Cell culture medium
-
96-well clear microplates
-
This compound
-
Capsaicin
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well clear microplate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a fixed concentration of capsaicin (known to induce cytotoxicity) in cell culture medium.
-
Treat the cells with:
-
Vehicle control
-
Capsaicin alone
-
This compound alone (at various concentrations)
-
Capsaicin in combination with various concentrations of this compound
-
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT/MTS Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. Then, add the solubilization solution and incubate until the formazan crystals are fully dissolved.[9]
-
For MTS assay: Add the MTS reagent directly to the culture medium and incubate for 1-4 hours at 37°C.[7]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the cell viability against the different treatment conditions to assess the protective effect of this compound against capsaicin-induced cytotoxicity.
-
References
- 1. apexbt.com [apexbt.com]
- 2. mdpi.com [mdpi.com]
- 3. Capsaicin induces apoptosis by generating reactive oxygen species and disrupting mitochondrial transmembrane potential in human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capsaicin-induced apoptosis is regulated by endoplasmic reticulum stress- and calpain-mediated mitochondrial cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. bms.kr [bms.kr]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. atcc.org [atcc.org]
Troubleshooting & Optimization
6-Iodonordihydrocapsaicin solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 6-Iodonordihydrocapsaicin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic derivative of capsaicin (B1668287) and acts as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Like many capsaicinoids, it is a lipophilic molecule with poor aqueous solubility, which presents a significant challenge for its use in biological assays and for in vivo studies. Its low solubility can lead to issues with precipitation, inaccurate dosing, and reduced bioavailability.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: For initial solubilization, organic solvents are necessary. Based on data for this compound and similar capsaicinoids, the following solvents are recommended for preparing a concentrated stock solution:
-
Dimethyl sulfoxide (B87167) (DMSO): this compound is soluble in DMSO at approximately 44 mg/mL.[1]
-
Ethanol (B145695): Capsaicin, a closely related compound, is highly soluble in ethanol (at least 30 mg/mL). This is a good starting point for this compound.
-
Dimethylformamide (DMF): Similar to ethanol, capsaicin is readily soluble in DMF.
It is crucial to prepare a high-concentration stock solution in one of these organic solvents before diluting it into your aqueous experimental buffer.
Q3: My this compound precipitates when I dilute the stock solution into my aqueous buffer. What can I do?
A3: Precipitation upon dilution into an aqueous medium is a common problem. Here are several strategies to overcome this:
-
Use a Co-solvent: Maintain a small percentage of the organic solvent (e.g., DMSO or ethanol) in your final aqueous solution. It is critical to keep the final solvent concentration low (typically <1%) to avoid off-target effects. Always include a vehicle control in your experiments with the same final solvent concentration.
-
Incorporate a Surfactant: Non-ionic surfactants like Tween 80 (polysorbate 80) can significantly improve the solubility of hydrophobic compounds by forming micelles.
-
Utilize Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with lipophilic molecules, increasing their aqueous solubility and stability.
Q4: Are there any specific buffer compositions recommended for in vitro assays with this compound?
A4: The ideal buffer will depend on your specific assay. However, for patch-clamp electrophysiology experiments targeting TRPV1, a common extracellular solution (bath solution) composition is (in mM): 140 NaCl, 4 CsCl, 0.5 MgCl2, 1.8 CaCl2, 10 HEPES, 10 glucose, and 10 sucrose, with the pH adjusted to 7.4 with NaOH. When preparing your final working solution of this compound in such a buffer, it is advisable to use one of the solubilization strategies mentioned above.
Q5: How should I store my this compound solutions?
A5: this compound is a solid that should be stored at 2-8°C and protected from light.[1] Stock solutions in organic solvents should be stored at -20°C or -80°C. It is recommended to prepare fresh aqueous working solutions daily from the stock solution. If storage of aqueous solutions is necessary, they should be kept at 4°C and protected from light for no longer than 24 hours to minimize degradation and precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Compound will not dissolve in the initial organic solvent. | Insufficient solvent volume or incorrect solvent choice. | - Increase the volume of the solvent. - Try a different recommended organic solvent (DMSO, Ethanol, DMF). - Gentle warming and vortexing may aid dissolution. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The compound has exceeded its solubility limit in the final aqueous medium. | - Decrease the final concentration of this compound. - Increase the percentage of the organic co-solvent in the final solution (ensure it is compatible with your experimental system and include a vehicle control). - Add a surfactant (e.g., Tween 80) to the aqueous buffer before adding the compound. - Pre-complex the compound with a cyclodextrin (B1172386) (e.g., HP-β-CD) before adding to the buffer. |
| The solution is cloudy or contains visible particles. | Incomplete dissolution or precipitation over time. | - Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. - Prepare fresh solutions before each experiment. - If cloudiness persists, consider using a different solubilization strategy. |
| Inconsistent experimental results. | Inaccurate concentration due to precipitation or degradation. | - Always vortex the stock solution before making dilutions. - Prepare fresh working solutions for each experiment. - Quantify the concentration of your working solution using a suitable analytical method like HPLC if possible. |
Quantitative Solubility Data
| Compound | Solvent | Solubility | Source |
| This compound | DMSO | ~44 mg/mL | Sigma-Aldrich[1] |
| This compound | Water | Insoluble | Sigma-Aldrich[1] |
| Capsaicin (related compound) | Ethanol | ≥ 30 mg/mL | Cayman Chemical |
| Capsaicin (related compound) | DMSO | ≥ 30 mg/mL | Cayman Chemical |
| Capsaicin (related compound) | Dimethyl formamide | ≥ 30 mg/mL | Cayman Chemical |
| Capsaicin (related compound) | PBS (pH 7.2) | ≥ 0.1 mg/mL | Cayman Chemical |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 4.19 mg of this compound (Molecular Weight: 419.30 g/mol ).
-
Dissolving: Add 1 mL of high-purity DMSO to the solid.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution using Tween 80
-
Prepare a Tween 80/Ethanol mixture: Mix an equal volume of Tween 80 and ethanol (e.g., 1 mL of each).
-
Initial Dissolution: Prepare a concentrated stock of this compound in this Tween 80/ethanol mixture.
-
Dilution: Slowly add the stock solution to your aqueous buffer while vortexing to achieve the desired final concentration. The final concentration of the Tween 80/ethanol mixture should be kept as low as possible.
Visualizations
Caption: Antagonistic action of this compound on the TRPV1 signaling pathway.
Caption: A workflow for troubleshooting solubility issues with this compound.
References
6-Iodonordihydrocapsaicin stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Iodonordihydrocapsaicin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is a hydrophobic compound and should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[1][2] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the final concentration of the organic solvent in the cell culture medium.[2] The final DMSO concentration in your cell culture should ideally be kept below 0.5%, with 0.1% being preferable for most cell lines to avoid solvent-induced cytotoxicity.[2]
Q2: How stable is this compound in cell culture media?
Q3: What is the recommended working concentration for this compound?
A3: The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is crucial to perform a dose-response study to determine the effective concentration range for your particular application. For related capsaicinoids, cytotoxic effects on cancer cells have been observed with IC50 values often ranging from 100 to 200 µM.[1]
Q4: Can I pre-mix this compound in the cell culture medium and store it?
A4: It is generally not recommended to store cell culture medium that has been supplemented with this compound. The stability of the compound in the aqueous, nutrient-rich environment of the culture medium at 4°C or 37°C is likely limited. For consistent results, it is best to prepare the working solution fresh for each experiment by diluting the stock solution directly into the medium immediately before use.[4]
Troubleshooting Guide
Issue: I am observing precipitation of this compound in my cell culture medium.
-
Question: Why is my compound precipitating and what can I do to prevent it?
-
Answer: Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. This can occur if the final concentration of the compound exceeds its solubility limit in the medium or if the concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to crash out upon dilution.
-
Troubleshooting Steps:
-
Check Stock Solution Concentration: Ensure your stock solution is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution.[1]
-
Reduce Final Concentration: Try using a lower final concentration of this compound in your experiment.
-
Optimize Dilution Method: When preparing the working solution, add the stock solution to a small volume of medium first and mix well before adding it to the rest of the medium. Pipette the stock solution directly into the medium while vortexing or swirling to ensure rapid and even dispersion.
-
Lower DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally ≤ 0.1%).[2]
-
-
Issue: I am not observing the expected biological activity of this compound.
-
Question: Why might my compound appear inactive in my cell-based assays?
-
Answer: A lack of biological activity could be due to several factors, including compound degradation, suboptimal concentration, or issues with the experimental setup.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the stock solution of this compound has been stored correctly to prevent degradation. Prepare fresh dilutions for each experiment.
-
Perform a Dose-Response Curve: The concentration you are using might be too low to elicit a response. Test a wider range of concentrations to identify the optimal working concentration.
-
Check Cell Health: Ensure your cells are healthy and viable. Perform a cell viability assay to confirm that the observed lack of activity is not due to general cytotoxicity.
-
Consider Compound-Media Interactions: Some components of cell culture media can interact with and reduce the effective concentration of the compound.[3] While there is no specific data for this compound, this is a possibility to consider.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
Vortex mixer
Procedure:
-
Determine the desired stock solution concentration (e.g., 10 mM).
-
Calculate the required mass of this compound based on its molecular weight.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming at 37°C may be necessary.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solution in Cell Culture Medium
This protocol outlines the dilution of the stock solution into cell culture medium.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile conical tubes or culture plates
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Remember to account for the final DMSO concentration.
-
Add the calculated volume of the stock solution directly to the pre-warmed cell culture medium.
-
Mix immediately and thoroughly by gentle pipetting or swirling.
-
Use the freshly prepared medium to treat your cells immediately.
Data Presentation
Table 1: General Stability of Small Molecules in Cell Culture Media (for reference)
| Compound Type | Solvent | Storage of Stock Solution | Stability in Media at 37°C | Recommendations |
| Hydrophobic (e.g., capsaicinoids) | DMSO, Ethanol | -20°C to -80°C for long-term | Generally low; degradation can occur | Prepare fresh working solutions for each experiment.[4] Avoid repeated freeze-thaw cycles of stock solutions. |
| Hydrophilic | Water, PBS | 4°C for short-term, -20°C for long-term | Variable | Check literature for specific compound stability data. |
Note: This table provides general guidelines. The stability of this compound may vary.
Visualizations
Caption: Workflow for assessing compound stability in cell culture media.
Caption: Potential signaling pathway inhibited by this compound.[5]
References
potential off-target effects of 6-Iodonordihydrocapsaicin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Iodonordihydrocapsaicin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments using this compound.
Issue 1: Inconsistent or No Inhibition of TRPV1 Activity in In Vitro Assays
Question: I am not observing the expected inhibitory effect of this compound on capsaicin-induced TRPV1 activation in my cell-based assay. What could be the problem?
Answer: Several factors can contribute to a lack of inhibitory effect. Follow this troubleshooting workflow to identify the potential cause:
Caption: Troubleshooting workflow for lack of TRPV1 inhibition.
Detailed Steps:
-
Verify Compound Integrity and Concentration:
-
Solubility: this compound is practically insoluble in water but soluble in DMSO. Ensure the compound is fully dissolved in the stock solution. Precipitates can lead to inaccurate concentrations.
-
Stock Solution: Prepare fresh stock solutions in high-quality, anhydrous DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Concentration: Confirm the final concentration of this compound in your assay. Perform a concentration-response curve to ensure you are using an appropriate concentration to observe inhibition.
-
-
Check Cell Health and TRPV1 Expression:
-
Cell Viability: Ensure the cells used in the assay are healthy and viable. High passage numbers or poor culture conditions can affect receptor expression and overall cell responsiveness.
-
TRPV1 Expression: Confirm that your cell line expresses functional TRPV1 receptors at a sufficient level. This can be verified by a robust response to a known TRPV1 agonist like capsaicin (B1668287).
-
-
Optimize Assay Conditions:
-
Pre-incubation Time: The antagonist needs sufficient time to bind to the receptor. Optimize the pre-incubation time with this compound before adding the agonist. A typical pre-incubation time is 15-30 minutes.
-
Agonist Concentration: The concentration of the agonist (e.g., capsaicin) used can affect the apparent potency of the antagonist. Use an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for a clear window of inhibition.
-
-
Review Experimental Protocol:
-
Vehicle Control: Always include a vehicle control (DMSO) to account for any effects of the solvent on the cells.
-
Positive Control: Use a known TRPV1 antagonist, such as capsazepine, as a positive control to validate the assay system.
-
Issue 2: Unexpected Hyperthermia in In Vivo Studies
Question: My animal subjects are exhibiting a significant increase in core body temperature after administration of this compound. Is this expected, and how can I mitigate it?
Answer: Yes, hyperthermia is a known on-target side effect of many TRPV1 antagonists. This is thought to be due to the blockade of tonic TRPV1 activity involved in thermoregulation.
Caption: Strategies to mitigate hyperthermia in in vivo studies.
Mitigation Strategies:
-
Dose-Response Assessment: Conduct a thorough dose-response study to identify the minimum effective dose of this compound that achieves the desired therapeutic effect with the lowest possible impact on body temperature.
-
Co-administration of Antipyretics: The use of non-steroidal anti-inflammatory drugs (NSAIDs) has been explored to counteract the hyperthermic effects of TRPV1 antagonists. However, this approach requires careful consideration of potential drug-drug interactions.
-
Monitor and Control Ambient Temperature: House the animals in a thermoneutral environment to minimize thermoregulatory stress.
-
Alternative Dosing Regimens: Explore different dosing schedules, such as repeated dosing, which in some preclinical studies has been shown to lead to an attenuation of the hyperthermic response.
Frequently Asked Questions (FAQs)
On-Target Effects and Selectivity
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. It competitively blocks the binding of TRPV1 agonists, such as capsaicin, thereby preventing the opening of the ion channel and the subsequent influx of cations.
Q2: How does the potency of this compound compare to other common TRPV1 antagonists?
A2: In vitro studies have shown that this compound is a more potent TRPV1 antagonist than capsazepine.
| Compound | Target | Assay | Potency (IC₅₀) |
| This compound | Human TRPV1 | In vitro (vs. 100 nM capsaicin) | ~40 nM |
| Capsazepine | Human TRPV1 | In vitro (vs. 100 nM capsaicin) | ~160 nM |
Potential Off-Target Effects
Q3: What are the known off-target effects of this compound?
A3: To date, there is limited publicly available data from comprehensive selectivity screening of this compound against a broad panel of receptors and ion channels. However, based on studies of the parent compound, capsaicin, and other capsaicinoids, the following potential off-target activities should be considered:
-
Voltage-Gated Ion Channels: Capsaicin has been reported to modulate the activity of certain voltage-gated potassium and sodium channels, although typically at higher concentrations than those required for TRPV1 antagonism.
-
Cytochrome P450 (CYP) Enzymes: Capsaicin and its analogs have the potential to interact with CYP450 enzymes, which could lead to drug-drug interactions. In vitro studies with capsaicin have shown weak to moderate inhibition of several CYP isoforms.[1][2][3][4][5] It is advisable to evaluate the potential for CYP inhibition by this compound if it is to be used in combination with other therapeutic agents.
It is crucial for researchers to perform their own selectivity profiling to fully characterize the off-target effects of this compound in their specific experimental system.
Caption: Potential on-target and off-target interactions.
Experimental Protocols
Protocol 1: In Vitro Calcium Influx Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on capsaicin-induced calcium influx in TRPV1-expressing cells.
Materials:
-
TRPV1-expressing cells (e.g., HEK293-hTRPV1)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
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Pluronic F-127
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This compound
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Capsaicin
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DMSO (anhydrous)
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed TRPV1-expressing cells into microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of capsaicin in DMSO.
-
Serially dilute the compounds in assay buffer to the desired final concentrations.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Antagonist Pre-incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the capsaicin solution to all wells simultaneously using an automated injector.
-
Immediately begin kinetic fluorescence readings for 5-10 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a general procedure for measuring the effect of this compound on TRPV1 currents.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP; pH 7.2 with CsOH.
Procedure:
-
Cell Preparation: Plate TRPV1-expressing cells on glass coverslips.
-
Recording:
-
Obtain whole-cell recordings using a patch-clamp amplifier.
-
Hold the cell at a membrane potential of -60 mV.
-
-
Drug Application:
-
Establish a stable baseline current.
-
Apply a known concentration of capsaicin (e.g., 1 µM) via a perfusion system to elicit an inward current.
-
Wash out the capsaicin until the current returns to baseline.
-
Pre-apply this compound for 1-2 minutes.
-
Co-apply capsaicin and this compound and record the current.
-
-
Data Analysis:
-
Measure the peak amplitude of the capsaicin-induced current in the absence and presence of this compound.
-
Calculate the percentage of inhibition.
-
Protocol 3: In Vivo Formulation and Administration
Due to its poor water solubility, this compound requires a suitable vehicle for in vivo administration.
Vehicle Formulation (Example):
A common vehicle for administering hydrophobic compounds is a mixture of:
-
10% DMSO
-
40% PEG400
-
50% Saline
Procedure:
-
Dissolve the this compound in DMSO first.
-
Add PEG400 and vortex thoroughly.
-
Add saline dropwise while vortexing to maintain a clear solution.
-
The final formulation can be administered via appropriate routes (e.g., intraperitoneal, oral gavage), depending on the experimental design.
Note: It is essential to perform a vehicle-only control group in all in vivo experiments. The tolerability of the vehicle should be assessed in a pilot study.
References
- 1. METABOLISM OF CAPSAICINOIDS BY P450 ENZYMES: A REVIEW OF RECENT FINDINGS ON REACTION MECHANISMS, BIO-ACTIVATION, AND DETOXIFICATION PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolism of capsaicinoids by P450 enzymes: a review of recent findings on reaction mechanisms, bio-activation, and detoxification processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition and induction of human cytochrome P450 enzymes in vitro by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing precipitation of 6-Iodonordihydrocapsaicin in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of 6-Iodonordihydrocapsaicin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water?
This compound is reported to be insoluble in water.[1] Like other capsaicinoids, it is a lipophilic compound, meaning it preferentially dissolves in fats, oils, and non-polar solvents rather than in water-based (aqueous) solutions.
Q2: Why does my this compound precipitate out of my aqueous buffer?
Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous solution. This is a common issue for poorly water-soluble compounds.[2][3][4][5][6] Several factors can trigger precipitation, including:
-
High Concentration: Attempting to dissolve too much of the compound in the aqueous phase.
-
Solvent Change: Adding a concentrated stock solution of the compound (dissolved in an organic solvent) to an aqueous buffer can cause the compound to crash out as the organic solvent is diluted.
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pH Shift: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.
-
Temperature Changes: Solubility can be affected by temperature.
-
Lack of Stabilizers: Without agents to keep the compound dispersed or dissolved, it can aggregate and precipitate over time.
Q3: What are the general strategies to prevent precipitation of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the aqueous solubility and prevent the precipitation of hydrophobic drugs.[2][5][6] These include:
-
pH Adjustment: Modifying the pH of the solution can increase the solubility of ionizable compounds.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the overall solubility of the compound.
-
Surfactants: These agents can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.
-
Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate the poorly soluble drug, forming a more water-soluble inclusion complex.[7]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like emulsions or liposomes can keep it dispersed in an aqueous phase.[2]
-
Use of Stabilizing Agents: Various polymers and other molecules can help prevent the aggregation and precipitation of the compound.[8][9]
Troubleshooting Guide
Q4: I dissolved this compound in an organic solvent, but it precipitated when I added it to my aqueous buffer. What should I do?
This is a common issue known as "crashing out." Here are a few troubleshooting steps:
-
Reduce the Final Concentration: Your target concentration in the aqueous buffer may be too high. Try preparing a more dilute solution.
-
Use a Co-solvent System: Instead of adding the organic stock directly to a purely aqueous buffer, try preparing a buffer that already contains a certain percentage of a water-miscible organic solvent (e.g., ethanol, DMSO, or polyethylene (B3416737) glycol). This will increase the overall solvent capacity for your compound.
-
Change the Order of Addition: Try adding the aqueous buffer to your organic stock solution slowly while vortexing or stirring vigorously. This can sometimes help to keep the compound in solution.
-
Utilize a Solubilizing Excipient: Consider incorporating a surfactant or cyclodextrin (B1172386) into your aqueous buffer before adding the compound stock solution.
Q5: Can I use pH to keep this compound in solution?
While the structure of this compound contains a phenolic hydroxyl group which is weakly acidic, altering the pH to a more alkaline condition could potentially increase its solubility by forming a more soluble phenolate (B1203915) salt. For the related compound capsaicin (B1668287), alkali-extraction is a step used in some purification methods, which takes advantage of this property.[10] However, the stability of the compound at high pH should be considered. It is recommended to perform small-scale trials at different pH values to determine the optimal balance between solubility and stability for your specific application.
Q6: What are some suitable co-solvents and stabilizing agents to consider?
Commonly used co-solvents for poorly water-soluble drugs include ethanol, propylene (B89431) glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (B87167) (DMSO). Stabilizing agents that could be tested include surfactants like Tween 80 and Poloxamer 188, or polymers such as polyvinylpyrrolidone (B124986) (PVP).[8] The choice of co-solvent and stabilizer will depend on the specific requirements of your experiment, including any potential effects on downstream assays.
Data Presentation
Table 1: Comparison of Solubilization Strategies for this compound
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment | Increases the charge of the molecule, enhancing its interaction with water. | Simple to implement. | Potential for compound degradation at extreme pH values; may not be compatible with all experimental conditions. |
| Co-solvents | Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds. | Effective at increasing solubility; a wide range of co-solvents are available. | The organic solvent may interfere with biological assays; can be toxic to cells at higher concentrations. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound. | Can significantly increase apparent solubility. | May interfere with biological membranes and assays; can be difficult to remove. |
| Cyclodextrins | Form water-soluble inclusion complexes with the hydrophobic compound.[7] | Generally have low toxicity; can improve compound stability.[7] | May not be suitable for all molecular shapes and sizes; can have a higher cost. |
| Lipid-Based Formulations | The compound is dissolved in a lipid carrier, which is then emulsified in the aqueous phase.[2] | Can achieve high loading capacity; can protect the compound from degradation. | Can be complex to prepare and characterize; may not be suitable for all applications. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound using a Co-solvent and pH Adjustment
Disclaimer: This is a general protocol and may require optimization for your specific experimental needs.
Objective: To prepare a 1 mM stock solution of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (95%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 M NaOH solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Primary Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated primary stock solution (e.g., 100 mM). Ensure the powder is fully dissolved.
-
-
Prepare the Co-solvent/Buffer System:
-
In a separate tube, prepare your desired final buffer system. For example, to create a PBS solution with 10% ethanol, you would mix 9 parts PBS with 1 part 95% ethanol.
-
-
Dilute the Primary Stock:
-
While vortexing the co-solvent/buffer system, slowly add the required volume of the 100 mM this compound primary stock solution to achieve the final desired concentration (e.g., for a 1 mM final solution, add 10 µL of 100 mM stock to 990 µL of the co-solvent/buffer).
-
-
pH Adjustment (Optional):
-
If precipitation is still observed, you can try adjusting the pH of the final solution.
-
While stirring, add small aliquots of 0.1 M NaOH and observe if the precipitate dissolves. Monitor the pH to avoid excessively alkaline conditions that could degrade the compound.
-
-
Final Observation and Storage:
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Store the solution appropriately, typically at 2-8°C for short-term storage.[1] For long-term storage, consult the manufacturer's recommendations.
-
Visualizations
Caption: Workflow for preparing a stable aqueous solution of this compound.
Caption: Troubleshooting logic for addressing precipitation of this compound.
References
- 1. This compound CAS#: 859171-97-4 [m.chemicalbook.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Novel strategies for the formulation and processing of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced aqueous solubility and bioavailability of capsaicin by the preparation of an inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 6-Iodonordihydrocapsaicin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Iodonordihydrocapsaicin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] The TRPV1 receptor, also known as the capsaicin (B1668287) receptor, is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat, protons (low pH), and certain chemical ligands like capsaicin.[2][3] As a TRPV1 antagonist, this compound blocks the activation of this channel, thereby inhibiting downstream signaling pathways associated with pain and inflammation.
Q2: How should I prepare and store a stock solution of this compound?
A2: this compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in water.[4] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. For storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at 2-8°C, protected from light.[4] Long-term storage solutions should not be maintained, and fresh solutions should be prepared for optimal results.[1]
Q3: What is a typical working concentration for this compound in cell-based assays?
A3: The optimal working concentration of this compound is highly dependent on the cell type, the expression level of TRPV1 receptors, and the specific experimental conditions. A good starting point for in vitro experiments is to perform a dose-response curve. Based on its reported potency, a concentration range of 10 nM to 1 µM is a reasonable starting point for investigating its antagonist activity against a known TRPV1 agonist like capsaicin. For instance, its IC50 value against 100 nM capsaicin in human recombinant TRPV1 is approximately 10 nM.[1]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is a potent TRPV1 antagonist, like many small molecules, it may have off-target effects.[5][6] It is crucial to include appropriate controls in your experiments to account for these potential effects. This may involve using a negative control cell line that does not express TRPV1 or testing the effect of this compound in the absence of a TRPV1 agonist. Computational tools can also be used to predict potential off-target interactions.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent or No Antagonist Effect Observed in Calcium Imaging Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Precipitation | Visually inspect the working solution for any precipitate. Prepare fresh dilutions from the DMSO stock for each experiment. Consider a brief sonication of the stock solution before dilution. | This compound has low aqueous solubility and can precipitate in physiological buffers, reducing its effective concentration. |
| Inadequate Pre-incubation Time | Optimize the pre-incubation time of the cells with this compound before adding the agonist. Test a range of incubation times (e.g., 15-60 minutes). | Sufficient time is required for the antagonist to bind to the TRPV1 receptors. |
| Cell Health and Viability | Ensure cells are healthy and within a suitable passage number. Perform a viability assay (e.g., Trypan Blue) before seeding. | Unhealthy cells may not respond robustly to stimuli, leading to inconsistent results. |
| Agonist Concentration Too High | Perform a dose-response curve for the agonist (e.g., capsaicin) to determine the EC80 concentration. Using an excessively high agonist concentration can overcome the competitive antagonism. | A lower, but still effective, agonist concentration will make it easier to observe the inhibitory effect of the antagonist. |
| Incorrect Assay Buffer | Use a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) supplemented with calcium and magnesium. | The composition of the assay buffer can affect both cell health and the activity of the ion channel. |
Experimental Protocol: Calcium Imaging Assay
-
Cell Seeding: Seed cells expressing TRPV1 (e.g., HEK293-hTRPV1) in a 96-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the experiment, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in assay buffer for 30-60 minutes at 37°C, following the manufacturer's protocol.
-
Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound (prepared in assay buffer from a DMSO stock) to the wells and incubate for the optimized pre-incubation time at room temperature or 37°C.
-
Agonist Stimulation and Data Acquisition: Place the plate in a fluorescence plate reader. Start recording the baseline fluorescence, then add the TRPV1 agonist (e.g., capsaicin) and continue recording the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition by this compound relative to the agonist-only control.
Experimental Workflow for a Calcium Imaging Assay
Calcium imaging workflow.
Issue 2: High Variability or Artifacts in Patch-Clamp Electrophysiology Recordings
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Seal Quality | Ensure a gigaohm seal (>1 GΩ) is formed between the patch pipette and the cell membrane before breaking in. Use freshly pulled pipettes for each recording. | A poor seal will result in a noisy baseline and inaccurate current measurements. |
| Compound Instability in Solution | Prepare fresh external solution containing this compound for each experiment. Protect the solution from light. | The compound may degrade over time, especially when diluted in aqueous solutions and exposed to light. |
| Solvent Effects | Keep the final DMSO concentration in the external solution as low as possible (ideally <0.1%). Run a vehicle control with the same DMSO concentration to assess its effect on channel activity. | DMSO can have direct effects on ion channels and cell membranes, confounding the results. |
| Incomplete Washout/Wash-in | Ensure adequate perfusion of the recording chamber to allow for complete wash-in of the antagonist and washout between applications. | Incomplete solution exchange will lead to inaccurate measurements of the antagonist's effect. |
| Voltage-Clamp Errors | Monitor the series resistance and membrane capacitance throughout the recording and compensate for them appropriately. Discard recordings with significant changes in these parameters. | Uncompensated series resistance can lead to errors in the measured current amplitude and kinetics. |
Experimental Protocol: Whole-Cell Patch-Clamp
-
Cell Preparation: Culture cells on glass coverslips suitable for microscopy and electrophysiological recordings.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
Seal Formation and Whole-Cell Configuration: Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal. Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Data Recording: Clamp the cell at a holding potential (e.g., -60 mV). Apply a voltage protocol to elicit TRPV1 currents in response to an agonist.
-
Antagonist Application: Perfuse the chamber with an external solution containing this compound and repeat the voltage protocol to measure the inhibitory effect on the agonist-evoked currents.
TRPV1 Signaling Pathway and Antagonism
TRPV1 activation and antagonism.
Issue 3: Unexpected In Vivo Efficacy or Adverse Effects
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Bioavailability | Optimize the vehicle for in vivo administration. For poorly soluble compounds, consider formulations such as microemulsions, liposomes, or nanosuspensions. | The formulation can significantly impact the absorption and distribution of the compound.[8][9] |
| Rapid Metabolism | Conduct pharmacokinetic studies to determine the half-life of this compound in the animal model. Adjust the dosing regimen accordingly. | The compound may be rapidly cleared from the system, requiring more frequent administration or a higher dose. |
| Off-Target Effects | Include control groups treated with vehicle only. If unexpected physiological changes are observed (e.g., changes in body temperature), consider that this may be an on-target effect of TRPV1 antagonism in certain tissues. | TRPV1 antagonists have been reported to cause hyperthermia in some instances.[10] |
| Confounding Factors in Animal Models | Carefully control for environmental factors that can influence pain perception in animals, such as stress, handling, and housing conditions. | These factors can introduce variability and mask the true effect of the compound.[11][12][13][14][15] |
Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆INO₃ | [4] |
| Molecular Weight | 419.30 g/mol | [4] |
| Melting Point | 106-107 °C | [4] |
| Solubility | DMSO: SolubleWater: Insoluble | [4] |
| Storage Temperature | 2-8°C | [4] |
Table 2: Representative IC50 Values of TRPV1 Antagonists
Note: IC50 values are highly dependent on the specific assay conditions, including the cell line, agonist concentration, and measurement technique. The following are illustrative examples and may not be directly comparable.
| Antagonist | Cell Line | Agonist (Concentration) | IC50 | Reference |
| This compound | hTRPV1-expressing cells | Capsaicin (100 nM) | ~10 nM | [1] |
| Capsazepine | Rat DRG neurons | Capsaicin (1 µM) | ~300 nM | Example |
| AMG-517 | hTRPV1-HEK293 | Capsaicin (EC50) | ~1 nM | Example |
Logical Relationship for Troubleshooting In Vitro Assays
References
- 1. apexbt.com [apexbt.com]
- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 4. This compound CAS#: 859171-97-4 [chemicalbook.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Liquid crystalline drug delivery vehicles for oral and IV/subcutaneous administration of poorly soluble (and soluble) drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The neural pathway of the hyperthermic response to antagonists of the transient receptor potential vanilloid-1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pain in laboratory animals: A possible confounding factor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving the In Vivo Delivery of 6-Iodonordihydrocapsaicin
Disclaimer: As of late 2025, specific in vivo delivery data for 6-Iodonordihydrocapsaicin (6-INDC) is not widely available in published literature. This guide is based on established principles for the delivery of other hydrophobic capsaicinoids and small molecules. The provided protocols and troubleshooting advice should be considered a starting point for developing a robust delivery strategy for 6-INDC.
Frequently Asked Questions (FAQs)
Q1: My this compound (6-INDC) shows very poor bioavailability after oral administration. What are the likely causes and potential solutions?
Poor oral bioavailability for a hydrophobic compound like 6-INDC is a common challenge, primarily due to its low aqueous solubility, which restricts its dissolution in gastrointestinal fluids and subsequent absorption.[1][2] Other factors can include poor membrane permeability and significant first-pass metabolism.[2]
Solutions to consider:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface-to-volume ratio, which can enhance the dissolution rate.[2]
-
Formulation Strategies:
-
Lipid-Based Formulations: Encapsulating 6-INDC in lipid vehicles such as self-emulsifying drug delivery systems (SEDDS), liposomes, or nanoemulsions can improve solubilization and absorption.[2][3][4]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its solubility and dissolution rate.[2]
-
Complexation: Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes can effectively encapsulate the hydrophobic 6-INDC molecule and increase its aqueous solubility.[5][6]
-
Q2: I am observing precipitation of 6-INDC when preparing an intravenous (IV) formulation in an aqueous buffer. How can I prevent this?
This issue, often called "crashing out," occurs because the low aqueous solubility of 6-INDC causes it to precipitate when the concentration of the initial organic solvent is diluted in the aqueous buffer.[6][7]
Troubleshooting Steps:
-
Use of Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent like ethanol (B145695) or DMSO.[5][6] When diluting into your final aqueous buffer, do so slowly and with vigorous mixing. Ensure the final solvent concentration is low enough to be non-toxic and not interfere with the experiment.[6]
-
Surfactant Micelles: Incorporate a biocompatible surfactant, such as Tween 80 or Cremophor EL.[5][8] Surfactants form micelles that can encapsulate the hydrophobic drug, keeping it dispersed in the aqueous phase.[2]
-
Nanoformulations: Formulate 6-INDC into nanoparticles (e.g., liposomes or polymeric nanoparticles). These carriers are dispersed in the aqueous phase and can be administered intravenously, protecting the drug from precipitation.[3]
Q3: My in vivo experimental results with 6-INDC are inconsistent and not reproducible. What factors should I investigate?
Lack of reproducibility often stems from the formulation and administration of the compound.[8]
Key factors to investigate:
-
Formulation Instability: Your 6-INDC formulation may not be physically or chemically stable, leading to aggregation, precipitation, or degradation over time. It is crucial to characterize your formulation for particle size, zeta potential, and drug content before each experiment.
-
Incomplete Solubilization: The compound may not be fully dissolved in your chosen vehicle, leading to an inaccurate and variable administered dose. Always visually inspect for precipitates before administration.[8]
-
Administration Procedure: Standardize your administration technique, including injection volume, rate, and anatomical location, as these can influence the local concentration and subsequent biological effect.[8]
-
Receptor Desensitization: Like other capsaicinoids, 6-INDC is presumed to be a TRPV1 agonist. Repeated administration can lead to desensitization of the TRPV1 receptor, resulting in a diminished response over time.[8][9]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution & Action Steps |
| Low Drug Loading in Nanoparticles | Poor affinity of 6-INDC for the carrier material. | For liposomes, ensure the lipophilicity of 6-INDC is sufficient for partitioning into the lipid bilayer. For polymeric nanoparticles, select a polymer with a core that has a high affinity for your drug.[2] |
| Suboptimal drug-to-carrier ratio. | Systematically vary the initial drug-to-lipid or drug-to-polymer ratio to identify the optimal loading capacity.[2] | |
| Drug Precipitation During Formulation | Rapid solvent exchange in nanoprecipitation methods. | Adjust the solvent/antisolvent ratio, the rate of addition, and the mixing speed to control the precipitation process.[7] |
| Inefficient emulsification. | For emulsion-based methods, optimize the surfactant type and concentration, as well as the homogenization or sonication parameters.[2] | |
| Inconsistent Particle Size | Aggregation of nanoparticles. | Ensure sufficient surface charge (zeta potential) for electrostatic stabilization. Add a steric stabilizer (e.g., PEG) to the nanoparticle surface. |
| Issues with formulation method. | For extrusion methods, ensure the membrane is not clogged and that sufficient passes are performed. For sonication, control the time and power to avoid over-processing.[10][11] | |
| Unexpected Toxicity or Off-Target Effects | Toxicity of the vehicle/excipients. | Run vehicle-only control groups in your in vivo experiments. Reduce the final concentration of organic solvents (e.g., DMSO, ethanol) or surfactants. |
| "Burst release" of the drug from the carrier. | Modify the formulation to achieve a more sustained release profile. For polymeric nanoparticles, use a higher molecular weight polymer or increase the degree of cross-linking. |
Data Presentation: Comparison of Formulation Strategies
The following table summarizes illustrative values for different formulation strategies. Actual values will depend on the specific properties of 6-INDC and the optimized protocol.
| Formulation Strategy | Typical Size Range | Typical Drug Loading (%) | Potential Bioavailability Increase (Oral) | Advantages | Disadvantages |
| Co-solvent/Surfactant | N/A (Molecular Solution) | N/A | 1.5 - 5 fold | Simple to prepare; suitable for initial screening. | Risk of precipitation upon dilution; potential solvent toxicity.[2][12] |
| Cyclodextrin (B1172386) Complex | < 10 nm | 5 - 20% | 2 - 20 fold | High solubility enhancement; low toxicity.[6] | Limited to lower dose drugs due to the mass of cyclodextrin required. |
| Liposomes | 80 - 200 nm | 1 - 10% | 2 - 50 fold | Biocompatible; can be surface-modified for targeting; protects drug from degradation.[3] | Complex manufacturing; potential for drug leakage; lower drug loading.[2] |
| Polymeric Nanoparticles | 100 - 300 nm | 5 - 30% | 2 - >100 fold | High stability; controlled/sustained release is possible; can be targeted.[13] | Potential for polymer immunogenicity; complex manufacturing processes.[2] |
| Nanoemulsion / SEDDS | 20 - 200 nm | 5 - 25% | 2 - 10 fold | High drug loading capacity; enhances lymphatic absorption.[4] | Requires careful selection of oils and surfactants; potential for GI irritation. |
Experimental Protocols
Protocol 1: Preparation of 6-INDC-Loaded Liposomes via Thin-Film Hydration
This method is widely used for encapsulating hydrophobic drugs into multilamellar vesicles (MLVs), which can then be downsized.[14]
Materials:
-
This compound (6-INDC)
-
Phospholipids (e.g., DSPC, DPPC) and Cholesterol[15]
-
Organic solvent (e.g., Chloroform (B151607) or a Chloroform:Methanol mixture)[14]
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Rotary evaporator, water bath, probe sonicator or extruder.
Procedure:
-
Lipid Dissolution: Dissolve the lipids (e.g., DSPC:Cholesterol at a 55:45 mole ratio) and 6-INDC in chloroform in a round-bottom flask.[15]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum. The flask should be rotated in a water bath set to a temperature above the lipid's phase transition temperature (T
m) to create a thin, uniform lipid film on the inner wall.[14] -
Drying: Dry the film further under high vacuum for at least 2-3 hours to remove any residual solvent.[15]
-
Hydration: Add the aqueous buffer (pre-heated above the T
m) to the flask. Agitate the flask to hydrate (B1144303) the lipid film, which will cause it to swell and form multilamellar vesicles (MLVs). This process can take 30-60 minutes.[10][14] -
Sizing (Downsizing): To obtain smaller, more uniform vesicles (SUVs or LUVs), the MLV suspension must be downsized.
-
Sonication: Place the vial in a bath sonicator and sonicate above the T
muntil the milky solution becomes translucent.[11] -
Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This should also be done at a temperature above the T
m.[11][15]
-
-
Purification: Remove any unencapsulated 6-INDC by size exclusion chromatography or dialysis.
Protocol 2: Preparation of 6-INDC-Loaded Polymeric Nanoparticles via Nanoprecipitation
Nanoprecipitation is a simple and rapid method for preparing polymeric nanoparticles from preformed polymers.[16][17]
Materials:
-
This compound (6-INDC)
-
Biodegradable polymer (e.g., PLGA, PCL)[17]
-
Water-miscible organic solvent (e.g., Acetone, Acetonitrile)[16]
-
Aqueous solution (e.g., purified water) containing a stabilizer (e.g., Poloxamer 188, PVA).
-
Magnetic stirrer.
Procedure:
-
Organic Phase Preparation: Dissolve the polymer (e.g., PLGA) and 6-INDC in the organic solvent.[16]
-
Aqueous Phase Preparation: Dissolve the stabilizer in the aqueous solution.
-
Nanoprecipitation: Under moderate magnetic stirring, add the organic phase dropwise to the aqueous phase. The rapid diffusion of the solvent into the aqueous phase causes the polymer to precipitate, encapsulating the drug to form nanoparticles.[7]
-
Solvent Evaporation: Continue stirring the suspension in a fume hood for several hours to allow for the complete evaporation of the organic solvent.[7]
-
Purification: Purify the nanoparticles from the free drug and excess stabilizer by methods such as ultracentrifugation followed by resuspension, or by dialysis.[7]
-
Characterization: Characterize the final nanoparticle suspension for particle size, polydispersity index (PDI), zeta potential, and drug loading efficiency.
Visualizations
Signaling Pathway
As a capsaicinoid analog, 6-INDC is expected to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[18][19]
Caption: Presumed signaling pathway of 6-INDC via activation of the TRPV1 ion channel.
Experimental Workflow
This diagram outlines a general workflow for developing and evaluating a nanoformulation for in vivo delivery of 6-INDC.
Caption: General workflow for developing a 6-INDC nanoformulation for in vivo use.
Troubleshooting Logic
This flowchart provides a logical path for troubleshooting common issues with 6-INDC formulations.
Caption: Decision tree for troubleshooting common 6-INDC delivery challenges.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
- 2. benchchem.com [benchchem.com]
- 3. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. TRPV1 - Wikipedia [en.wikipedia.org]
- 10. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Polymeric Nanoparticles for Drug Delivery | Springer Nature Experiments [experiments.springernature.com]
- 14. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liposome preparation [bio-protocol.org]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
quality control of 6-Iodonordihydrocapsaicin for research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 6-Iodonordihydrocapsaicin.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a synthetic analogue of capsaicin (B1668287), the pungent compound in chili peppers. It functions as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] The TRPV1 receptor, also known as the capsaicin receptor, is a non-selective cation channel primarily expressed in sensory neurons and is involved in the perception of pain and heat.[2][3] As an antagonist, this compound blocks the activation of the TRPV1 receptor, thereby inhibiting the transmission of pain signals.[3] This makes it a valuable tool for research into pain mechanisms and the development of novel analgesic drugs.
2. What are the recommended storage conditions for this compound?
For long-term stability, this compound solid should be stored at 2-8°C and protected from light.[1] Improper storage can lead to degradation and the formation of impurities, potentially affecting experimental outcomes.
3. What is the solubility of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at approximately 44 mg/mL but is insoluble in water.[1] For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous experimental medium.
4. What are the primary safety concerns when handling this compound?
This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection (safety glasses or goggles), and a lab coat, should be worn at all times when handling the compound. If working with the solid form, a dust mask is also recommended to avoid inhalation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results | Compound Degradation: this compound may have degraded due to improper storage (e.g., exposure to light or elevated temperatures). | 1. Verify the storage conditions of your compound. 2. Perform a purity check using HPLC (see Experimental Protocol section). 3. If degradation is suspected, use a fresh, unopened vial of the compound. |
| Solution Instability: The compound may be unstable in your experimental solvent over the duration of the experiment, especially in aqueous solutions at room temperature for extended periods. | 1. Prepare fresh dilutions of your stock solution immediately before each experiment. 2. Minimize the time the compound spends in aqueous solutions. 3. If using DMSO stock solutions, be aware that DMSO can affect the stability of some compounds.[4][5] | |
| Difficulty dissolving the compound | Incorrect Solvent: Using a solvent in which this compound has low solubility. | Ensure you are using an appropriate solvent. DMSO is the recommended solvent for creating stock solutions.[1] For final dilutions in aqueous buffers, ensure the final DMSO concentration is compatible with your experimental system and does not cause precipitation. |
| Precipitation in cell culture media | Low Solubility in Aqueous Media: The compound is precipitating out of the aqueous cell culture medium upon dilution from a DMSO stock. | 1. Decrease the final concentration of this compound. 2. Increase the final concentration of DMSO (ensure it is not toxic to your cells). 3. Consider the use of a non-ionic surfactant like Tween 80 to improve solubility, though this should be tested for compatibility with your specific assay. |
| High background signal in fluorescence-based assays | Autofluorescence: The compound itself may be fluorescent at the excitation/emission wavelengths used in your assay. | 1. Run a control experiment with this compound alone to measure its intrinsic fluorescence. 2. If autofluorescence is significant, consider using a different fluorescent dye or a non-fluorescence-based detection method. |
Quantitative Data Summary
| Property | Value | Reference |
| Purity (by HPLC) | ≥98% | [1] |
| Molecular Formula | C₁₇H₂₆INO₃ | [2] |
| Molecular Weight | 419.30 g/mol | [1][2] |
| Solubility in DMSO | ~44 mg/mL | [1] |
| Solubility in Water | Insoluble | [1] |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is adapted from established protocols for capsaicinoids and can be used to assess the purity of this compound.[6][7][8]
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A mixture of acetonitrile (B52724) and water is typically used. A common starting point is a 50:50 (v/v) mixture.[9] The pH can be adjusted to around 3 with acetic or phosphoric acid to improve peak shape.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Detection Wavelength:
-
The UV absorbance maximum for capsaicinoids is typically around 280 nm.[9]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10-20 µL of the prepared sample.
-
Run the analysis and record the chromatogram.
-
-
Data Analysis:
-
The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 3. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 4. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.library.fordham.edu [research.library.fordham.edu]
- 6. HPLC Separation of Nordihydrocapsaicin, Capsaicin and Dihydrocapsaicin | SIELC Technologies [sielc.com]
- 7. Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in 6-Iodonordihydrocapsaicin Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential sources of variability in experiments involving 6-Iodonordihydrocapsaicin (6-INDC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (6-INDC) and why is it used in research?
A1: this compound is a synthetic analog of capsaicin (B1668287), the pungent compound in chili peppers. It is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation. The iodine atom in its structure makes it a valuable tool for various research applications, including radio-labeling for binding assays and as a pharmacological tool to study the function and regulation of TRPV1.
Q2: How should this compound be stored to ensure its stability?
A2: To maintain its integrity, 6-INDC should be stored under controlled conditions. It is recommended to store it at 2-8°C.[1] For long-term storage, it is advisable to protect it from light and moisture. As with other capsaicinoids, preparing fresh solutions for each experiment is a best practice to avoid degradation.
Q3: What are the primary challenges when working with this compound?
A3: The main challenges include its low aqueous solubility, potential for degradation if not stored properly, and the possibility of impurities from synthesis affecting experimental outcomes. Furthermore, as a potent TRPV1 agonist, it can induce rapid desensitization of the receptor, which requires careful consideration in experimental design.
Q4: What are the expected impurities in 6-INDC preparations?
A4: While specific data on 6-INDC impurities is limited, potential contaminants could arise from the synthesis process. These may include unreacted starting materials, byproducts of the iodination reaction, or isomers. It is crucial to use highly purified 6-INDC and to verify its purity using analytical methods like HPLC or LC-MS/MS.
Q5: Which analytical methods are suitable for quantifying 6-INDC?
A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are highly effective methods for the separation and quantification of capsaicinoids and are therefore recommended for 6-INDC. These techniques offer high sensitivity and specificity, allowing for accurate determination of concentration and assessment of purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Inconsistent or No Cellular Response
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of 6-INDC | 6-INDC is insoluble in water.[1] Prepare a stock solution in an organic solvent such as DMSO, ethanol, or acetonitrile. Further dilute in your aqueous experimental buffer immediately before use. Perform a solvent screening to determine the optimal solvent for your specific assay conditions. |
| Inaccurate Concentration | Verify the concentration of your stock and final dilutions. Use calibrated pipettes and ensure complete dissolution of the compound in the stock solvent. |
| Degradation of 6-INDC | Prepare fresh dilutions for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock solution. |
| TRPV1 Receptor Desensitization | If applying 6-INDC repeatedly, be aware of rapid receptor desensitization. Increase the washout period between applications. Consider using a single application protocol if studying acute responses. |
| Low Cell Viability | High concentrations of capsaicinoids can be neurotoxic. Determine the optimal concentration range for your cell type using a dose-response curve and assess cell viability (e.g., with a Trypan Blue assay). |
Issue 2: High Variability Between Experimental Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Agonist Delivery | Ensure uniform and rapid application of the 6-INDC solution to the cells or tissue. For in vitro assays, ensure proper mixing. For in vivo studies, standardize the injection technique (depth, volume, and speed). |
| Variations in Experimental Conditions | Maintain consistent temperature, pH, and buffer conditions across all experiments. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as receptor expression levels can change with excessive passaging. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 859171-97-4 | ChemicalBook |
| Melting Point | 106-107 °C | [1] |
| Boiling Point (Predicted) | 552.9 ± 50.0 °C | [1] |
| Density (Predicted) | 1.375 ± 0.06 g/cm³ | [1] |
| Water Solubility | Insoluble | [1] |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of 6-INDC powder using a calibrated analytical balance in a chemical fume hood.
-
Dissolution: Dissolve the powder in a suitable organic solvent (e.g., 100% DMSO or ethanol) to create a high-concentration stock solution (e.g., 10 mM).
-
Mixing: Vortex the solution until the 6-INDC is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed, light-protected vials to minimize freeze-thaw cycles and degradation.
Protocol 2: In Vitro Calcium Imaging Assay for TRPV1 Activation
-
Cell Culture: Plate cells expressing TRPV1 (e.g., HEK293-TRPV1 or a neuronal cell line) onto glass-bottom dishes and culture to the desired confluency.
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Acquire a stable baseline fluorescence signal for a few minutes before adding the compound.
-
Compound Application: Prepare a working solution of 6-INDC by diluting the stock solution in the assay buffer to the final desired concentration immediately before application. Add the 6-INDC solution to the cells and record the change in fluorescence.
-
Positive Control: Use a known TRPV1 agonist like capsaicin as a positive control to ensure the assay is working correctly.
-
Data Analysis: Quantify the change in fluorescence intensity to determine the cellular response to 6-INDC.
Visualizations
Caption: Simplified signaling pathway of TRPV1 activation by this compound.
Caption: General experimental workflow for an in vitro 6-INDC cellular assay.
References
proper storage and handling of 6-Iodonordihydrocapsaicin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of 6-Iodonordihydrocapsaicin.
Proper Storage and Handling
Proper storage and handling are crucial for maintaining the integrity and activity of this compound. Adherence to these guidelines will minimize degradation and ensure experimental reproducibility.
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1][2] | To minimize thermal degradation. |
| Light | Protect from light[1][2] | The compound may be photosensitive. |
| Form | Solid[1][2] | Supplied as a solid for stability. |
| Atmosphere | Store in a tightly sealed container. | To prevent oxidation and moisture absorption. |
Handling Precautions
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1][2] A dust mask or respirator should be used when handling the solid powder to avoid respiratory irritation.[1][2]
-
Work Area: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spills: In case of a spill, avoid generating dust. Carefully clean the area with an appropriate absorbent material and dispose of the waste in accordance with institutional and local regulations.
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental use of this compound.
Solubility and Solution Preparation
-
Q1: My this compound is not dissolving in my aqueous buffer.
-
A1: this compound is practically insoluble in water.[1] It is recommended to first prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO), where it has good solubility.[1] This stock solution can then be diluted into your aqueous experimental buffer. Be mindful of the final concentration of the organic solvent in your assay, as it may have off-target effects.
-
-
Q2: I observe precipitation after diluting my DMSO stock solution into my aqueous buffer.
-
A2: This is a common issue when diluting a hydrophobic compound into an aqueous medium. To mitigate this, try the following:
-
Increase the volume of the aqueous buffer: A higher final dilution factor can help maintain solubility.
-
Vortex or sonicate: Gently vortex or sonicate the solution during and after the addition of the stock solution to aid in dispersion.
-
Use a surfactant: For some applications, a small amount of a biocompatible surfactant like Tween 80 can improve solubility. However, always run appropriate vehicle controls to account for any effects of the surfactant.
-
-
Experimental Inconsistencies
-
Q3: I am observing high variability in my experimental results.
-
A3: Variability can stem from several sources:
-
Solution Instability: Prepare fresh working solutions from your stock for each experiment. Long-term storage of diluted aqueous solutions is not recommended.
-
Compound Degradation: Ensure the solid compound and stock solutions have been stored correctly (2-8°C, protected from light).[1][2] Discoloration of the solid or precipitation in the stock solution may indicate degradation.
-
Pipetting Errors: Use calibrated pipettes and proper technique, especially when working with small volumes of a concentrated stock solution.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] The TRPV1 receptor, also known as the capsaicin (B1668287) receptor, is a non-selective cation channel involved in the detection and transduction of nociceptive stimuli, including heat and certain chemical irritants.
-
-
Q2: What are the primary hazards associated with this compound?
-
Q3: How should I dispose of waste containing this compound?
-
A3: All waste materials, including unused solutions and contaminated labware, should be disposed of as hazardous chemical waste according to your institution's and local environmental regulations.
-
Experimental Protocols
The following is a generalized protocol for an in vitro calcium imaging assay to assess the antagonist activity of this compound on the TRPV1 receptor.
Calcium Imaging Assay for TRPV1 Antagonism
1. Cell Culture:
- Culture a stable cell line expressing human TRPV1 (e.g., HEK293-hTRPV1) in appropriate growth medium at 37°C in a humidified 5% CO₂ incubator.
- Plate the cells in a 96-well, black-walled, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment.
2. Preparation of Solutions:
- Assay Buffer: Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES.
- This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
- This compound Working Solutions: Serially dilute the stock solution in assay buffer to the desired final concentrations for your dose-response curve.
- TRPV1 Agonist (Capsaicin) Solution: Prepare a stock solution of capsaicin in ethanol (B145695) or DMSO. Dilute to a final concentration that elicits a submaximal response (e.g., EC₈₀) in the assay buffer.
- Calcium Indicator Dye: Prepare a working solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer according to the manufacturer's instructions.
3. Assay Procedure:
- Remove the growth medium from the cells and wash once with assay buffer.
- Load the cells with the calcium indicator dye solution and incubate at 37°C for the time recommended by the manufacturer (typically 30-60 minutes).
- Wash the cells to remove excess dye and add fresh assay buffer.
- Add the this compound working solutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
- Measure the baseline fluorescence using a fluorescence plate reader.
- Add the TRPV1 agonist (capsaicin) solution to all wells.
- Immediately begin kinetic fluorescence measurements to record the change in intracellular calcium concentration over time.
4. Data Analysis:
- Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
- Normalize the data to the response of the positive control (agonist alone).
- Plot the normalized response as a function of the this compound concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
Visualizations
Caption: Troubleshooting workflow for experiments using this compound.
Caption: Conceptual diagram of TRPV1 receptor antagonism by this compound.
References
Validation & Comparative
6-Iodonordihydrocapsaicin vs capsazepine TRPV1 antagonism
A Comparative Guide to TRPV1 Receptor Antagonism: 6-Iodonordihydrocapsaicin vs. Capsazepine (B1668289)
For researchers, scientists, and drug development professionals investigating pain, inflammation, and related therapeutic areas, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical molecular target. This guide provides an objective comparison of two notable TRPV1 antagonists, this compound and capsazepine, with a focus on their antagonistic properties, supported by experimental data.
Introduction to TRPV1 and its Antagonists
The TRPV1 receptor, a non-selective cation channel, is a key player in detecting and transducing noxious stimuli, including heat, protons (low pH), and pungent compounds like capsaicin (B1668287).[1] Its activation leads to an influx of cations, primarily Ca2+ and Na+, resulting in the depolarization of sensory neurons and the sensation of pain and heat.[1] Consequently, antagonists of the TRPV1 receptor are of significant interest for the development of novel analgesic and anti-inflammatory drugs.
Capsazepine was one of the first synthetic competitive antagonists of the TRPV1 receptor to be discovered and has been widely used as a research tool to probe the function of TRPV1.[2][3] It acts by competitively binding to the receptor, thereby preventing the binding of agonists like capsaicin.[3]
This compound is another potent TRPV1 antagonist. It is a derivative of capsaicin and has demonstrated significant potency in various experimental models.[4]
Quantitative Comparison of Antagonist Potency
The following table summarizes the available quantitative data for this compound and capsazepine, primarily focusing on their half-maximal inhibitory concentration (IC50) values against TRPV1.
| Antagonist | Target | Assay Type | Agonist (Concentration) | IC50 | Reference |
| This compound | Human recombinant TRPV1 | Not Specified | Capsaicin (100 nM) | 10 nM | [4] |
| Capsazepine | Human odontoblast-like cells | Calcium Imaging | Not Specified | 20.95 µM | [5] |
| Capsazepine | Cultured trigeminal ganglion cells | Calcium Influx | Capsaicin | 651.9 nM | [6] |
Note: Direct comparative studies under identical experimental conditions are limited. The potency of antagonists can vary depending on the cell type, agonist concentration, and specific assay conditions.
In a direct comparison using human recombinant TRPV1, this compound was found to be approximately four times more potent than capsazepine.[4] Furthermore, in functional assays on native TRPV1 in rat dorsal root ganglion neurons and guinea-pig urinary bladder, this compound was also significantly more potent than capsazepine.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the TRPV1 signaling pathway and a general experimental workflow for comparing TRPV1 antagonists.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key in vitro assays used to characterize TRPV1 antagonists.
Calcium Imaging Assay
This assay is a common method to assess TRPV1 activation by measuring the change in intracellular calcium concentration ([Ca2+]i) using fluorescent indicators.
Materials:
-
HEK293 cells stably expressing human TRPV1 (or primary dorsal root ganglion neurons).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Buffered saline solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compounds: this compound and capsazepine stock solutions (in DMSO).
-
TRPV1 agonist: Capsaicin stock solution (in DMSO).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Plating: Seed the TRPV1-expressing cells into 96-well plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with buffered saline solution and then incubate them with the calcium indicator dye (e.g., Fluo-4 AM) in the dark at 37°C for approximately one hour. A non-ionic surfactant like Pluronic F-127 is often used to aid in dye solubilization.
-
Compound Addition: After washing to remove excess dye, add varying concentrations of the test antagonist (this compound or capsazepine) to the wells and incubate for a predetermined period.
-
Agonist Stimulation: Add a fixed concentration of capsaicin (typically the EC80, the concentration that elicits 80% of the maximal response) to all wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.
-
Data Analysis: The increase in fluorescence corresponds to the influx of calcium upon TRPV1 activation. The inhibitory effect of the antagonist is calculated as the percentage reduction in the capsaicin-induced signal. IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.
Electrophysiology (Whole-Cell Patch-Clamp) Assay
This technique provides a direct measure of ion channel activity by recording the currents flowing through the channel.
Materials:
-
TRPV1-expressing cells (e.g., cultured dorsal root ganglion neurons or transfected HEK293 cells).
-
External and internal recording solutions.
-
Patch-clamp amplifier and data acquisition system.
-
Micropipettes.
-
Perfusion system.
-
Test compounds and agonist solutions.
Procedure:
-
Cell Preparation: Prepare TRPV1-expressing cells for electrophysiological recording.
-
Patch-Clamp Recording: Form a high-resistance seal (giga-seal) between a glass micropipette and the cell membrane to obtain a whole-cell recording configuration. Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Baseline Recording: Perfuse the cell with the external solution to record the baseline current.
-
Agonist Application: Apply a TRPV1 agonist (e.g., capsaicin) via the perfusion system to elicit an inward current.
-
Antagonist Application: After washing out the agonist, pre-incubate the cell with the desired concentration of the antagonist (this compound or capsazepine) for a few minutes.
-
Co-application: Co-apply the agonist and the antagonist and record the resulting current.
-
Data Analysis: Compare the amplitude of the agonist-induced current in the presence and absence of the antagonist to determine the percentage of inhibition. Concentration-response curves can be generated to calculate the IC50 value.
Conclusion
Both this compound and capsazepine are valuable tools for studying the TRPV1 receptor. The available data suggests that this compound is a more potent antagonist than capsazepine at the human TRPV1 receptor and in certain native tissue preparations.[4] The choice of antagonist for a particular study will depend on the specific experimental goals, the required potency, and the biological system being investigated. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the pharmacological profiles of these and other TRPV1 modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Iodonordihydrocapsaicin and Other TRPV1 Antagonists for Researchers
This guide provides a detailed comparison of 6-Iodonordihydrocapsaicin with other prominent TRPV1 antagonists, including Capsazepine, AMG 9810, A-425619, and SB-366791. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Introduction to TRPV1 and its Antagonists
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in sensory neurons.[1] It acts as a polymodal sensor for various noxious stimuli, including high temperatures (>42°C), acidic conditions, and pungent compounds like capsaicin.[2][3] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of sensory neurons and the sensation of pain and heat.[2] Consequently, TRPV1 has emerged as a critical target for the development of novel analgesic drugs.[2]
TRPV1 antagonists are compounds that block the activation of the TRPV1 channel, thereby inhibiting the pain signaling cascade. This guide focuses on this compound, a potent TRPV1 antagonist, and compares its performance with other well-established antagonists in the field.
Quantitative Performance Comparison
The following table summarizes the in vitro potency of this compound and other selected TRPV1 antagonists. The data, presented as IC50 values, have been compiled from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Compound | Target/Assay | IC50 (nM) | Species | Reference |
| This compound | hTRPV1 (activated by 100 nM capsaicin) | 10 | Human | [4] |
| Capsazepine | hTRPV1 (capsaicin-induced) | ~40 (4x less potent than this compound) | Human | [4] |
| rTRPV1 (capsaicin-induced Ca2+ influx in trigeminal ganglion cells) | 651.9 | Rat | [3] | |
| AMG 9810 | hTRPV1 (capsaicin activation) | 24.5 ± 15.7 | Human | [5] |
| rTRPV1 (capsaicin activation) | 85.6 ± 39.4 | Rat | [5] | |
| hTRPV1 (proton activation) | 92.7 ± 72.8 | Human | [5] | |
| rTRPV1 (proton activation) | 294 ± 192 | Rat | [5] | |
| hTRPV1 (heat activation) | 15.8 ± 10.8 | Human | [5] | |
| rTRPV1 (heat activation) | 21 ± 17 | Rat | [5] | |
| A-425619 | hTRPV1 (capsaicin-induced Ca2+ flux) | 25.0 ± 2.0 | Human | [6] |
| SB-366791 | hTRPV1 (capsaicin-induced) | 5.7 | Human | [7] |
Note: IC50 values can vary depending on the specific assay conditions, such as agonist concentration and cell type used. The data presented here is for comparative purposes.
Selectivity Profile
-
AMG 9810: Screening against a panel of G protein-coupled receptors and ion channels indicated selectivity toward TRPV1.[5]
-
A-425619: Described as a selective TRPV1 receptor antagonist.[4]
-
SB-366791: Shows a better receptor selectivity profile than capsazepine.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to aid in the replication and validation of findings.
In Vitro Calcium Imaging Assay
This protocol outlines a common method for assessing TRPV1 activation by measuring changes in intracellular calcium concentration using a fluorescent indicator.
1. Cell Culture and Seeding:
- Culture HEK293 cells stably expressing human TRPV1 (hTRPV1) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.
- Seed the cells into 96-well black-walled, clear-bottom plates at a density that ensures a confluent monolayer on the day of the experiment.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02-0.04%) in a buffered salt solution (e.g., HBSS with 20 mM HEPES).
- Remove the culture medium from the cells and add the dye-loading buffer.
- Incubate the plate at 37°C for 45-60 minutes in the dark.
- After incubation, wash the cells twice with the buffered salt solution to remove excess dye.
3. Compound Incubation:
- Prepare serial dilutions of the test compounds (e.g., this compound and other antagonists) in the buffered salt solution.
- Add the compound solutions to the respective wells and incubate for 15-30 minutes at room temperature. Include wells with vehicle control (e.g., DMSO).
4. Measurement of Fluorescence:
- Use a fluorescence microplate reader or a fluorescence microscope equipped for kinetic reading.
- Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
- Record a baseline fluorescence reading for a few seconds.
- Add a solution of a TRPV1 agonist (e.g., capsaicin at a final concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously using an automated dispenser.
- Immediately start recording the fluorescence intensity over time (e.g., every second for 1-2 minutes).
5. Data Analysis:
- The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
- Normalize the response to the vehicle control.
- Plot the normalized response against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia
This protocol describes a widely used animal model to assess the efficacy of analgesic compounds in a state of persistent inflammatory pain.[1][8]
1. Animals:
- Use adult male Sprague-Dawley or Wistar rats (200-250 g).
- House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Allow the animals to acclimate to the testing environment for several days before the experiment.
2. Induction of Inflammation:
- Induce inflammation by a single intraplantar injection of Complete Freund's Adjuvant (CFA; 50-100 µL) into the plantar surface of one hind paw. CFA is a suspension of heat-killed Mycobacterium tuberculosis in mineral oil.
3. Assessment of Thermal Hyperalgesia:
- Measure the paw withdrawal latency to a noxious thermal stimulus using a plantar test apparatus.
- Place the rat in a clear plastic chamber on a glass floor.
- A radiant heat source is positioned under the glass floor and focused onto the plantar surface of the CFA-injected paw.
- The time taken for the rat to withdraw its paw is recorded as the paw withdrawal latency. A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.
- Establish a baseline paw withdrawal latency before CFA injection.
- Measure thermal hyperalgesia at various time points after CFA injection (e.g., 24 hours, 48 hours) to confirm the development of a stable inflammatory state.
4. Drug Administration and Testing:
- Administer the test compounds (e.g., this compound) and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
- At a predetermined time after drug administration, assess the paw withdrawal latency as described above.
- The reversal of thermal hyperalgesia is indicated by an increase in the paw withdrawal latency compared to the vehicle-treated group.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol allows for the direct measurement of ion channel activity in individual cells.
1. Cell Preparation:
- Use cultured dorsal root ganglion (DRG) neurons or a cell line stably expressing the TRPV1 channel.
- Plate the cells on glass coverslips suitable for electrophysiological recording.
2. Recording Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, 2 ATP-Mg; pH adjusted to 7.2 with KOH.
3. Recording Procedure:
- Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution.
- Use a glass micropipette (resistance 3-5 MΩ) filled with the internal solution to form a high-resistance seal (giga-seal) with the cell membrane.
- Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -60 mV.
4. Experimental Protocol:
- Apply a TRPV1 agonist (e.g., capsaicin) to the cell via the perfusion system and record the elicited inward current.
- Wash out the agonist to allow the current to return to baseline.
- Pre-incubate the cell with the TRPV1 antagonist for a few minutes.
- Co-apply the agonist and the antagonist and record the current.
- The percentage of inhibition of the agonist-induced current is calculated to determine the antagonist's potency.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of TRPV1 antagonists.
References
- 1. criver.com [criver.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 5. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress in the development of selective TRPV1 antagonists for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 8. benchchem.com [benchchem.com]
6-Iodonordihydrocapsaicin: A Comparative Guide to its Validation as a Selective TRPV1 Blocker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-Iodonordihydrocapsaicin's performance as a selective Transient Receptor Potential Vanilloid 1 (TRPV1) blocker against other well-characterized antagonists. The information presented herein is supported by available preclinical data and established experimental protocols to assist researchers in evaluating its potential for further investigation.
Comparative Efficacy of TRPV1 Antagonists
The inhibitory potency of this compound and other key TRPV1 antagonists is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value corresponds to a higher potency.
TRPV1 channels are polymodal and can be activated by various stimuli, including chemical ligands (like capsaicin), noxious heat, and protons (low pH). A selective antagonist may exhibit different potencies against these different activation modes.
| Compound | Capsaicin-Induced Activation (IC50) | Proton-Induced Activation (IC50) | Heat-Induced Activation (IC50) |
| This compound | 10 nM[1] | Data not available | Data not available |
| Capsazepine (B1668289) | ~400-700 nM | Inactive | Inactive |
| AMG 517 | 0.9 nM | 0.5 nM | 1-2 nM |
| BCTC | 35 nM (rat) | 6.0 nM (rat) | Data not available |
Note: The potency of antagonists can vary depending on the experimental conditions, such as the species from which the TRPV1 channel is derived and the specific assay used. This compound has been reported to be approximately four times more potent than capsazepine in inhibiting capsaicin-induced responses on human recombinant TRPV1.[1] It has also demonstrated significant potency as a TRPV1 antagonist in native tissues, including rat dorsal root ganglion neurons and guinea-pig urinary bladder.[1]
Experimental Protocols for Validation
The validation of a compound as a selective TRPV1 blocker typically involves a combination of in vitro cellular assays. The following are detailed methodologies for key experiments.
Calcium Imaging Assay
This assay is a high-throughput method to screen for and characterize TRPV1 modulators by measuring changes in intracellular calcium concentration ([Ca²⁺]i) following channel activation.
Principle: Activation of TRPV1 channels leads to an influx of extracellular calcium. This increase in [Ca²⁺]i can be detected using calcium-sensitive fluorescent dyes. Antagonists will inhibit or reduce this calcium influx in a dose-dependent manner.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human or rat TRPV1 channel are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS and antibiotics) and plated onto black-walled, clear-bottom 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution for 30-60 minutes at 37°C.
-
Compound Incubation: The cells are washed to remove excess dye and then incubated with varying concentrations of the test compound (e.g., this compound) or a vehicle control for a predetermined period.
-
Agonist Stimulation: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is recorded before the addition of a TRPV1 agonist (e.g., capsaicin (B1668287) for chemical activation, or a heated, acidified buffer for heat and proton activation).
-
Fluorescence Measurement: Changes in fluorescence intensity are monitored kinetically over time.
-
Data Analysis: The agonist-induced increase in fluorescence is quantified. The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist's response. IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more detailed and direct measure of ion channel activity by recording the ionic currents flowing through the TRPV1 channel.
Principle: By controlling the membrane potential of a single cell, the opening and closing of ion channels can be measured as electrical currents. Antagonists will reduce the magnitude of the current elicited by an agonist.
Methodology:
-
Cell Preparation: Cells expressing TRPV1 are prepared as described for the calcium imaging assay and plated at a low density on glass coverslips.
-
Recording Setup: A glass micropipette filled with an appropriate intracellular solution is brought into contact with a single cell to form a high-resistance seal (gigaohm seal). The cell membrane under the pipette is then ruptured to achieve the whole-cell configuration.
-
Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV). A TRPV1 agonist is applied to the cell via a perfusion system to elicit an inward current.
-
Antagonist Application: After a stable baseline current is established in the presence of the agonist, the antagonist is co-applied at various concentrations.
-
Data Acquisition and Analysis: The current is recorded continuously. The degree of inhibition by the antagonist is measured as the reduction in the agonist-induced current amplitude. This data is used to generate concentration-response curves and determine the IC50 value. This method can be adapted to study the effect of the antagonist on heat-activated currents by perfusing the cell with heated solutions, or on proton-activated currents by using acidic solutions.
Visualizing Key Pathways and Workflows
To better understand the context of this compound's action and the methods used for its validation, the following diagrams have been generated.
References
A Comparative Efficacy Analysis of 6-Iodonordihydrocapsaicin and Novel TRPV1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli, has emerged as a significant target for the development of novel analgesics. This guide provides a comparative overview of the efficacy of 6-Iodonordihydrocapsaicin, a potent TRPV1 antagonist, against a selection of novel TRPV1 inhibitors that have been subject to preclinical and clinical evaluation. This analysis is supported by available experimental data to facilitate an objective comparison for research and development purposes.
Introduction to TRPV1 Antagonists
TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons, where it is activated by a variety of stimuli including capsaicin (B1668287), noxious heat, and acidic conditions.[1] Its role in pain and neurogenic inflammation has made it an attractive target for therapeutic intervention.[1] While the initial therapeutic approach involved the use of agonists like capsaicin to induce desensitization of the receptor, the focus has largely shifted to the development of antagonists that can block TRPV1 activation without the initial nociceptive effects.[1]
This compound is a halogenated analog of capsaicin that acts as a potent and competitive antagonist of the TRPV1 receptor.[2] In contrast, a diverse range of novel, non-capsaicinoid inhibitors have been developed, each with unique pharmacological profiles. This guide will compare the efficacy of this compound with notable novel inhibitors such as Jts-653, SB-705498, AMG-517, and mavatrep (B1676220).
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo efficacy data for this compound and a selection of novel TRPV1 antagonists.
Disclaimer: The data presented below is compiled from various sources. Direct comparison of absolute values (e.g., IC50) should be approached with caution, as experimental conditions such as cell lines, agonist concentrations, and assay methodologies can vary between studies.
Table 1: In Vitro Efficacy of TRPV1 Antagonists
| Compound | Target | Assay Type | Agonist | IC50 / pKi | Species | Reference |
| This compound | TRPV1 | Not Specified | Capsaicin (100 nM) | 10 nM | Human | [2] |
| Capsazepine (B1668289) | TRPV1 | Not Specified | Capsaicin (100 nM) | ~40 nM | Human | [2] |
| Jts-653 | TRPV1 | Not Specified | Not Specified | Not Specified | Rat, Mouse | [3] |
| SB-705498 | TRPV1 | FLIPR (Ca2+ influx) | Capsaicin | pKi = 7.6 | Human | [4] |
| SB-705498 | TRPV1 | FLIPR (Ca2+ influx) | Capsaicin | pKi = 7.5 | Rat | [4] |
| SB-705498 | TRPV1 | Electrophysiology | Capsaicin | IC50 = 3 nM | Human | [4] |
| SB-705498 | TRPV1 | Electrophysiology | Heat (50°C) | IC50 = 6 nM | Human | [4] |
| AMG-517 | TRPV1 | Not Specified | Not Specified | Not Specified | Human, Rat, Dog, Monkey | [5] |
| Mavatrep (JNJ-39439335) | TRPV1 | Not Specified | Not Specified | Potent, selective, competitive | Human | [6][7] |
Table 2: In Vivo Efficacy of TRPV1 Antagonists in Preclinical Pain Models
| Compound | Animal Model | Pain Type | Efficacy | Species | Reference |
| This compound | Not Specified | Not Specified | Significantly more potent than capsazepine in rat DRG neurons and guinea-pig urinary bladder | Rat, Guinea-pig | [2] |
| Jts-653 | CFA-induced hyperalgesia | Inflammatory | Reversal of mechanical hyperalgesia at 0.3 mg/kg (oral) | Rat | [3] |
| Jts-653 | Herpes simplex virus-1 inoculation | Neuropathic | Reduced chronic pain at 0.3 mg/kg | Mouse | [3] |
| SB-705498 | Capsaicin-induced flare | Neurogenic Inflammation | Reduced area of flare (400 mg, oral) | Human | [8] |
| SB-705498 | UVB-induced inflammation | Inflammatory | Increased heat pain tolerance (400 mg, oral) | Human | [8] |
| AMG-517 | Molar extraction | Acute Surgical | Elicited hyperthermia | Human | [5] |
| Mavatrep (JNJ-39439335) | Osteoarthritis (stair-climbing) | Chronic | Significant pain reduction (25 mg and 50 mg, oral) | Human | [6][9] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to assess the efficacy of TRPV1 antagonists.
In Vitro Fluorometric Imaging Plate Reader (FLIPR) Assay for TRPV1 Antagonism
This assay is a high-throughput method to determine the potency of a compound to block agonist-induced TRPV1 activation by measuring intracellular calcium influx.
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 channel are cultured in appropriate media.
-
Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for approximately one hour at 37°C.
-
Compound Addition: The dye solution is removed, and the cells are washed. The test antagonist, at various concentrations, is added to the wells and incubated for a predetermined period.
-
Agonist Challenge and Signal Detection: The plate is placed in a FLIPR instrument. A TRPV1 agonist (e.g., capsaicin at a concentration that elicits a submaximal response, typically EC80) is added to the wells, and the resulting change in fluorescence intensity is measured in real-time.
-
Data Analysis: The increase in fluorescence corresponds to the influx of calcium upon TRPV1 activation. The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced signal. IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.[10]
In Vivo Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This widely used model induces a persistent inflammatory state, allowing for the assessment of a compound's efficacy in a chronic pain-like condition.[11]
-
Animal Subjects: Male Sprague-Dawley or Wistar rats (200-250g) are commonly used.
-
Induction of Inflammation: A single intraplantar injection of CFA (typically 50-150 µL of a 0.5-1 mg/mL suspension) is administered into the plantar surface of one hind paw.
-
Time Course: The inflammatory response, characterized by paw edema and hyperalgesia, develops over several hours and can persist for weeks. Behavioral testing is often conducted at various time points post-CFA injection (e.g., 24 hours, 3 days, 7 days).
-
Drug Administration: The test compound or vehicle is typically administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before behavioral testing.
-
Behavioral Assessment of Mechanical Allodynia (von Frey Test):
-
Rats are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the inflamed paw.
-
The paw withdrawal threshold is determined as the minimal force required to elicit a brisk withdrawal response. A significant increase in the withdrawal threshold in the drug-treated group compared to the vehicle group indicates an anti-allodynic effect.[11]
-
-
Behavioral Assessment of Thermal Hyperalgesia (Hargreaves Test):
-
Rats are placed in a glass-floored chamber, and a radiant heat source is positioned under the inflamed paw.
-
The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded. A significant increase in paw withdrawal latency in the drug-treated group compared to the vehicle group indicates an anti-hyperalgesic effect.[11]
-
-
Data Analysis: Data are typically expressed as the mean paw withdrawal threshold (in grams) or latency (in seconds) ± SEM. Statistical significance is determined using appropriate tests such as ANOVA followed by post-hoc tests.[11]
Mandatory Visualizations
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
TRPV1 Signaling Pathway and Point of Antagonist Intervention.
Generalized Experimental Workflow for TRPV1 Inhibitor Development.
References
- 1. Frontiers | Effect of a novel TRPV1 antagonist on capsaicin nociceptors [frontiersin.org]
- 2. apexbt.com [apexbt.com]
- 3. Orally administered selective TRPV1 antagonist, JTS-653, attenuates chronic pain refractory to non-steroidal anti-inflammatory drugs in rats and mice including post-herpetic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Characterization of SB-705498, a Potent and Selective Vanilloid Receptor-1 (VR1/TRPV1) Antagonist That Inhibits the Capsaicin-, Acid-, and Heat-Mediated Activation of the Receptor | Semantic Scholar [semanticscholar.org]
- 5. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An update on targets for treating osteoarthritis pain: NGF and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A randomized study to evaluate the analgesic efficacy of a single dose of the TRPV1 antagonist mavatrep in patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of the TRPV1 antagonist SB-705498 on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A multiple-dose double-blind randomized study to evaluate the safety, pharmacokinetics, pharmacodynamics and analgesic efficacy of the TRPV1 antagonist JNJ-39439335 (mavatrep) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Comparative Analysis of 6-Iodonordihydrocapsaicin: A Guide to Cross-Reactivity and Receptor Interaction
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Cross-Reactivity Profile of 6-Iodonordihydrocapsaicin
This publication provides a detailed comparison of this compound with other key capsaicinoids, focusing on its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This guide is intended to be a valuable resource for researchers in pain management, pharmacology, and immunology, offering objective data and detailed experimental methodologies.
Introduction to this compound
This compound is a synthetic analogue of dihydrocapsaicin, a naturally occurring pungent compound in chili peppers. Structurally, it is characterized by the addition of an iodine atom to the vanillyl ring of nordihydrocapsaicin (B196126). This modification significantly alters its pharmacological properties, transforming it from a TRPV1 agonist (a substance that activates the receptor) into a potent competitive antagonist (a substance that blocks the receptor).
Comparative Analysis of TRPV1 Receptor Affinity
The primary mode of action for capsaicinoids is their interaction with the TRPV1 receptor, a crucial ion channel involved in pain and heat sensation. The affinity of this compound and its counterparts to this receptor is a key determinant of their biological effects.
| Compound | Type | Potency (IC50/EC50) | Species | Assay | Reference |
| This compound | Antagonist | IC50 = 10 nM | Human | Recombinant TRPV1 antagonism of capsaicin (B1668287) (100 nM) | [1] |
| Capsaicin | Agonist | EC50 ≈ 700 nM | Rat | Whole-cell patch-clamp on TRPV1-expressing HEK293 cells | [2] |
| Capsazepine | Antagonist | IC50 ≈ 40 nM | Human | Recombinant TRPV1 antagonism of capsaicin (100 nM) | [1] |
| Capsazepine | Antagonist | IC50 ≈ 562 nM | Rat | Inhibition of capsaicin-induced ⁴⁵Ca²⁺ uptake in DRG neurons | [3] |
Note: IC50 represents the concentration of an inhibitor required to block 50% of the agonist response, while EC50 is the concentration of an agonist that provokes a response halfway between the baseline and maximum response. Direct comparison of potency should be made with caution due to variations in experimental conditions.
Discussion on Cross-Reactivity in Immunoassays
While no direct studies on the immunological cross-reactivity of this compound in existing capsaicinoid immunoassays are publicly available, an analysis of its structure in comparison to common haptens used for antibody production allows for a predictive assessment.
Antibodies for capsaicinoid ELISAs are typically generated using haptens that mimic the capsaicin structure. A common strategy involves conjugating a capsaicin analogue to a carrier protein. The resulting antibodies often recognize the vanillyl head group and a portion of the acyl chain.
Given that this compound shares the core nordihydrocapsaicin structure, it is plausible that it would exhibit cross-reactivity with polyclonal antibodies raised against capsaicin or dihydrocapsaicin. The degree of cross-reactivity would depend on the specificity of the antibody and whether the iodine atom at the 6-position of the vanillyl ring sterically hinders the antibody-antigen interaction. For highly specific monoclonal antibodies, the presence of the bulky iodine atom could significantly reduce or eliminate binding, depending on the epitope recognized by the antibody.
Experimental Protocols
TRPV1 Competitive Binding Assay (Radioligand Displacement)
This protocol outlines a method to determine the binding affinity of a test compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the TRPV1 receptor.
Materials:
-
HEK293 cells stably expressing human TRPV1.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Radioligand: [³H]-Resiniferatoxin (RTX), a potent TRPV1 agonist.
-
Test compounds: this compound, capsaicin, dihydrocapsaicin.
-
Wash buffer: Ice-cold binding buffer.
-
Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
96-well microplates.
Procedure:
-
Membrane Preparation: Homogenize TRPV1-expressing HEK293 cells in cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in binding buffer containing 10% sucrose. Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, add in order:
-
150 µL of the membrane preparation (optimized protein concentration).
-
50 µL of various concentrations of the test compound or vehicle control.
-
50 µL of [³H]-RTX at a fixed concentration (typically near its Kd).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters four times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a non-labeled ligand) from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
Competitive ELISA for Capsaicinoids
This protocol describes a general competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of capsaicinoids.
Materials:
-
96-well microplate pre-coated with a capsaicin-protein conjugate.
-
Capsaicinoid standards (capsaicin, dihydrocapsaicin).
-
Test samples containing unknown concentrations of capsaicinoids.
-
Anti-capsaicinoid primary antibody.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
Procedure:
-
Blocking: Block the pre-coated plate with blocking buffer for 1 hour at 37°C. Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of the capsaicinoid standards or test samples to the wells. Immediately add 50 µL of the anti-capsaicinoid primary antibody to each well. Incubate for 1 hour at 37°C. During this incubation, the free capsaicinoids in the sample compete with the coated capsaicinoid for binding to the primary antibody.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of capsaicinoids in the sample.
Visualizations
TRPV1 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of an agonist like capsaicin to the TRPV1 receptor, and the point of inhibition by an antagonist such as this compound.
Caption: TRPV1 receptor activation by capsaicin and inhibition by this compound.
Experimental Workflow: TRPV1 Competitive Binding Assay
The workflow for a typical TRPV1 competitive binding assay is depicted below.
Caption: Workflow for a TRPV1 competitive radioligand binding assay.
References
Halogenated Capsaicinoids: A Comparative Analysis of TRPV1 Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of halogenated capsaicinoids, focusing on their pharmacological activity as modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the pertinent signaling pathways and experimental workflows.
From Agonist to Antagonist: The Impact of Halogenation
Capsaicin (B1668287), the pungent compound in chili peppers, is a well-known agonist of the TRPV1 receptor, a non-selective cation channel involved in pain sensation.[1] However, the introduction of halogen atoms onto the vanillyl moiety of capsaicin analogues can dramatically alter their pharmacological profile, converting potent agonists into powerful antagonists.[2][3] This transformation offers a promising avenue for the development of novel analgesic drugs with potentially fewer side effects than traditional TRPV1 agonists.[4][5]
This comparative analysis focuses on a series of halogenated derivatives of nordihydrocapsaicin (B196126), a synthetic capsaicin analogue. The data presented here highlights the structure-activity relationships (SAR) that govern the switch from agonist to antagonist activity, providing valuable insights for rational drug design.
Quantitative Comparison of Halogenated Capsaicinoids
The following table summarizes the in vitro activity of various halogenated nordihydrocapsaicin derivatives on human TRPV1 receptors expressed in HEK-293 cells. The data clearly demonstrates the superior antagonist potency of 6-halogenated compounds over their 5-halogenated counterparts, with iodinated derivatives exhibiting the highest potency.
| Compound | Position of Halogen | Halogen | Agonist Activity (at 10 µM) | Antagonist Activity (IC50 vs 100 nM Capsaicin) | Antagonism Type |
| Capsaicin | - | - | Strong Agonist (EC50 = 30.2 nM) | - | - |
| Nordihydrocapsaicin | - | - | Strong Agonist (EC50 = 61.4 nM) | - | - |
| 5-Iodo-nordihydrocapsaicin | 5 | Iodine | None | Significant | Competitive |
| 6-Iodo-nordihydrocapsaicin | 6 | Iodine | None | 10 nM | Competitive |
| 5-Bromo-nordihydrocapsaicin | 5 | Bromine | None | Less potent than 6-bromo derivative | Competitive |
| 6-Bromo-nordihydrocapsaicin | 6 | Bromine | None | Potent | Competitive |
| 5-Chloro-nordihydrocapsaicin | 5 | Chlorine | None | Less potent than 6-chloro derivative | Competitive |
| 6-Chloro-nordihydrocapsaicin | 6 | Chlorine | None | Potent | Competitive |
| Capsazepine (Reference) | - | - | None | ~40 nM | Competitive |
Experimental Protocols
Synthesis of Halogenated Nordihydrocapsaicins
A general synthetic scheme for the preparation of halogenated nordihydrocapsaicins is outlined below. The synthesis starts from commercially available nordihydrocapsaicin or vanillin.[2]
General Procedure for 5-Iodo-nordihydrocapsaicin:
-
Protection of Phenolic Hydroxyl Group: The phenolic hydroxyl group of nordihydrocapsaicin is protected, for instance, as a methoxyethoxymethyl (MEM) ether.[2]
-
Iodination: The protected compound is then iodinated at the C-5 position of the vanillyl ring using an iodine-silver trifluoroacetate (B77799) system.[2]
-
Deprotection: The protecting group is subsequently removed to yield 5-iodo-nordihydrocapsaicin.[2]
General Procedure for 6-Halogenated Nordihydrocapsaicins:
-
Starting Material: Vanillin is used as the starting material.
-
Protection and Halogenation: The phenolic hydroxyl group is protected, followed by halogenation at the C-6 position.
-
Functional Group Transformations: The aldehyde group is then converted to a vanillylamine (B75263) moiety through a series of reduction and amidation reactions to yield the final 6-halo-nordihydrocapsaicin.[2]
In Vitro Assay for TRPV1 Activity: Calcium Mobilization in HEK-293 Cells
The functional activity of the synthesized compounds on the human TRPV1 receptor is assessed by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in Human Embryonic Kidney (HEK-293) cells stably overexpressing the receptor.
Methodology:
-
Cell Culture: HEK-293 cells stably transfected with the human TRPV1 receptor are cultured under standard conditions.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) before the experiment.
-
Compound Application:
-
Agonist Testing: The halogenated capsaicinoids are added to the cells at various concentrations, and the change in [Ca²⁺]i is measured. Capsaicin and nordihydrocapsaicin are used as positive controls.[2]
-
Antagonist Testing: The cells are pre-incubated with the halogenated compounds for a defined period (e.g., 10 minutes) before the addition of a known concentration of capsaicin (e.g., 100 nM). The inhibition of the capsaicin-induced calcium influx is then quantified.[2]
-
-
Data Analysis: The changes in fluorescence, corresponding to changes in [Ca²⁺]i, are recorded using a suitable fluorescence plate reader or microscope. The data is then analyzed to determine EC₅₀ values for agonists and IC₅₀ values for antagonists. Schild plot analysis can be used to determine the nature of the antagonism (competitive vs. non-competitive).[2]
Visualizing the Molecular Interactions and Workflows
Signaling Pathway of Capsaicin and its Halogenated Antagonists
The following diagram illustrates the signaling pathway of TRPV1 activation by capsaicin and its inhibition by a competitive halogenated antagonist.
Caption: TRPV1 activation by capsaicin and competitive antagonism.
Experimental Workflow for Comparative Analysis
The logical flow of the experimental process for comparing halogenated capsaicinoids is depicted in the diagram below.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Halogenation of a capsaicin analogue leads to novel vanilloid TRPV1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogenation of a capsaicin analogue leads to novel vanilloid TRPV1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and preliminary biological evaluation of capsaicin derivatives as potential analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capsaicin: Current Understanding of Its Mechanisms and Therapy of Pain and Other Pre-Clinical and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TRPV1 Antagonists: 6-Iodonordihydrocapsaicin and AMG9810
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel: 6-Iodonordihydrocapsaicin and AMG9810. The TRPV1 channel, a key player in nociceptive signaling, is a non-selective cation channel activated by various stimuli, including heat, protons (low pH), and capsaicin, the pungent compound in chili peppers. Its role in pain and inflammation has made it a significant target for the development of novel analgesics. This guide synthesizes available experimental data to objectively evaluate the performance, potency, and selectivity of these two compounds.
Mechanism of Action: Blocking the Pain Gateway
Both this compound and AMG9810 exert their effects by acting as competitive antagonists at the TRPV1 receptor. They bind to the receptor, thereby preventing its activation by endogenous and exogenous agonists. This blockade inhibits the influx of cations (primarily Ca2+ and Na+) into sensory neurons, which in turn prevents the depolarization and subsequent transmission of pain signals.
Figure 1: Simplified signaling pathway of TRPV1 channel activation and its inhibition by antagonists.
Quantitative Data Comparison: Potency at the TRPV1 Channel
The potency of a TRPV1 antagonist is a critical determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and AMG9810 against various modes of TRPV1 activation.
| Parameter | This compound | AMG9810 |
| Target | TRPV1 (Vanilloid Receptor 1) | TRPV1 (Vanilloid Receptor 1) |
| Mechanism | Competitive Antagonist | Competitive Antagonist |
| IC50 vs. Capsaicin (human TRPV1) | 10 nM (against 100 nM capsaicin)[1] | 17 nM[1], 24.5 ± 15.7 nM |
| IC50 vs. Capsaicin (rat TRPV1) | Data not available | 85.6 ± 39.4 nM |
| IC50 vs. Protons (human TRPV1) | Data not available | 92.7 ± 72.8 nM |
| IC50 vs. Protons (rat TRPV1) | Data not available | 294 ± 192 nM |
| IC50 vs. Heat (human TRPV1) | Data not available | 15.8 ± 10.8 nM |
| IC50 vs. Heat (rat TRPV1) | Data not available | 21 ± 17 nM |
Note: The potency of antagonists can vary depending on the specific assay conditions, including the concentration of the agonist used.
Selectivity Profile
An ideal therapeutic antagonist should exhibit high selectivity for its target receptor to minimize off-target effects.
AMG9810: This compound is described as a potent and selective TRPV1 antagonist.[1] Screening against a panel of G protein-coupled receptors and other ion channels has indicated good selectivity for the TRPV1 channel.
In Vivo Efficacy
This compound: In vivo studies have demonstrated that this compound is effective against capsaicin-induced responses in native TRPV1 channels in various animal tissues, including rat dorsal root ganglion neurons and guinea-pig urinary bladder.[1]
AMG9810: This antagonist has shown antihyperalgesic properties in animal models of inflammatory pain.[1] In vivo, AMG9810 effectively prevents capsaicin-induced eye-wiping behavior in a dose-dependent manner and reverses thermal and mechanical hyperalgesia in a model of inflammatory pain induced by complete Freund's adjuvant (CFA). Notably, at effective doses, it did not show significant effects on motor function.
Potential Side Effects and Off-Target Considerations
A significant consideration in the development of TRPV1 antagonists is the potential for on-target side effects, such as hyperthermia.
This compound: Information regarding specific side effects is limited in publicly available literature.
AMG9810: While effective as an analgesic, studies have indicated that chronic blockade of TRPV1 by AMG9810 may promote mouse skin tumorigenesis through the EGFR/Akt/mTOR signaling pathway. This raises concerns about the long-term safety profile of this compound.
Experimental Protocols
Reproducibility of experimental findings is paramount in scientific research. Below are detailed methodologies for key experiments commonly used to characterize TRPV1 antagonists.
Figure 2: General experimental workflow for the evaluation of TRPV1 antagonists.
Calcium Influx Assay
This assay measures the ability of an antagonist to block agonist-induced calcium entry into cells expressing TRPV1.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human or rat TRPV1 are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered saline solution.
-
Compound Incubation: The test antagonist (e.g., this compound or AMG9810) at various concentrations is added to the wells and incubated for a specific period.
-
Agonist Stimulation and Signal Detection: A TRPV1 agonist (e.g., capsaicin) is added to the wells, and the change in fluorescence intensity, corresponding to the influx of calcium, is measured kinetically using a fluorescence plate reader.
-
Data Analysis: The fluorescence signal is normalized, and the IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model is used to assess the antihyperalgesic effects of a compound in a state of persistent inflammation.
-
Animal Acclimation: Rodents (rats or mice) are acclimated to the testing environment and handling procedures.
-
Baseline Measurements: Baseline thermal and mechanical sensitivity are measured using methods such as the Hargreaves test (for thermal hyperalgesia) and von Frey filaments (for mechanical allodynia).
-
CFA Injection: A subcutaneous injection of CFA into the plantar surface of one hind paw induces a localized and persistent inflammation.
-
Compound Administration: The test antagonist is administered via the desired route (e.g., oral, intraperitoneal) at a specified time point after CFA injection.
-
Behavioral Testing: Thermal and mechanical sensitivity are reassessed at various time points after compound administration to determine the reversal of hyperalgesia.
-
Data Analysis: Paw withdrawal latencies or thresholds are compared between vehicle- and compound-treated groups using appropriate statistical tests.
Conclusion
Both this compound and AMG9810 are potent competitive antagonists of the TRPV1 receptor. AMG9810 has been extensively characterized, with a well-documented potency against multiple modes of TRPV1 activation and proven in vivo efficacy in pain models. However, concerns regarding its potential to promote skin tumorigenesis warrant further investigation.
This compound demonstrates high potency against capsaicin-induced TRPV1 activation, surpassing the first-generation antagonist capsazepine (B1668289) in some native tissue preparations.[1] To enable a more complete and direct comparison with AMG9810, further studies are needed to quantify its inhibitory activity against proton and heat activation and to establish a broader in vivo efficacy and selectivity profile. For researchers selecting a TRPV1 antagonist, the choice will depend on the specific requirements of their experimental model, with AMG9810 offering a more comprehensively characterized profile, while this compound presents a potent, albeit less extensively studied, alternative.
References
Assessing the Specificity of 6-Iodonordihydrocapsaicin in Functional Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 6-Iodonordihydrocapsaicin's performance in key functional assays against other common Transient Receptor Potential Vanilloid 1 (TRPV1) modulators. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of pharmacological tools for their studies.
Introduction
This compound is a synthetic analogue of capsaicin (B1668287) and a potent antagonist of the TRPV1 receptor.[1] The TRPV1 channel is a non-selective cation channel that plays a crucial role in the detection and transduction of nociceptive stimuli, including heat, protons, and various endogenous and exogenous ligands. Its involvement in pain and inflammatory pathways makes it a significant target for the development of novel analgesic drugs. This guide assesses the specificity of this compound through a comparative analysis of its potency in functional assays and discusses its selectivity profile.
Data Presentation: Comparative Potency of TRPV1 Antagonists
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other well-characterized TRPV1 antagonists obtained from in vitro functional assays.
| Compound | Assay Type | Species/Cell Line | Stimulus | IC50 (nM) | Reference |
| This compound | Calcium Influx | Human Recombinant TRPV1 | 100 nM Capsaicin | 10 | [1] |
| Capsazepine (B1668289) | Calcium Influx (⁴⁵Ca²⁺ uptake) | Rat DRG Neurons | Capsaicin | ~562 | |
| AMG-9810 | Capsaicin Activation | Human TRPV1 | Capsaicin | 24.5 ± 15.7 | [2] |
| AMG-9810 | Proton Activation (pH 5.5) | Human TRPV1 | Protons | 92.7 ± 72.8 | [2] |
| AMG-9810 | Heat Activation (45°C) | Human TRPV1 | Heat | 15.8 ± 10.8 | [2] |
| SB-366791 | Calcium Influx | Rat Trigeminal Ganglion Cells | Capsaicin | 651.9 | [3] |
Key Observation: this compound demonstrates high potency as a TRPV1 antagonist, with an IC50 value in the low nanomolar range. Notably, it is approximately four times more potent than the prototypical TRPV1 antagonist, capsazepine, in assays using human recombinant TRPV1.[1]
Experimental Protocols
Detailed methodologies for the key functional assays are provided below to ensure reproducibility and aid in the design of future experiments.
Calcium Imaging Assay
This assay measures the influx of calcium ions through the TRPV1 channel upon activation. Antagonist potency is determined by its ability to inhibit this influx.
Materials:
-
HEK293 cells stably expressing human TRPV1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well black-walled, clear-bottom microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
TRPV1 agonist (e.g., Capsaicin).
-
Test compounds (e.g., this compound) and control antagonists.
Procedure:
-
Cell Seeding: Seed HEK293-hTRPV1 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with a solution containing the calcium-sensitive dye and Pluronic F-127 in the dark at 37°C for 45-60 minutes.
-
Compound Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of the test antagonist or vehicle control for a predetermined period (e.g., 15-30 minutes).
-
Baseline Fluorescence Reading: Measure the baseline fluorescence intensity using a fluorescence microplate reader.
-
Agonist Addition: Add a fixed concentration of the TRPV1 agonist (e.g., EC80 of capsaicin) to all wells.
-
Kinetic Fluorescence Reading: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Calculate the percentage inhibition of the agonist-induced calcium influx for each concentration of the antagonist. Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.
Whole-Cell Patch-Clamp Electrophysiology Assay
This technique provides a direct measure of the ion current flowing through the TRPV1 channel and is considered the gold standard for characterizing ion channel modulators.
Materials:
-
TRPV1-expressing cells (e.g., HEK293 cells or primary dorsal root ganglion neurons).
-
External (extracellular) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
Internal (intracellular) solution (e.g., containing KCl, MgCl₂, HEPES, EGTA).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass micropipettes.
-
Microscope.
-
TRPV1 agonist and test antagonists.
Procedure:
-
Cell Preparation: Prepare a dish of TRPV1-expressing cells for recording.
-
Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Under microscopic guidance, form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.
-
Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and record the baseline current.
-
Compound Application: Perfuse the cell with the external solution containing the TRPV1 agonist to elicit an inward current. After washout, pre-incubate the cell with the antagonist for a few minutes and then co-apply the agonist and antagonist.
-
Data Analysis: Measure the peak amplitude of the agonist-evoked current in the absence and presence of the antagonist. Calculate the percentage of inhibition and determine the IC50 value from a concentration-response curve.
Mandatory Visualization
Caption: TRPV1 activation by stimuli and competitive antagonism by this compound.
Caption: Workflow for assessing TRPV1 antagonist potency using functional assays.
Specificity and Off-Target Considerations
The specificity of a pharmacological agent is paramount for its utility as a research tool and its potential as a therapeutic candidate. While this compound is a potent TRPV1 antagonist, a comprehensive assessment of its specificity requires evaluation against a broad panel of other receptors and ion channels.
Selectivity within the TRP Channel Family: The TRP channel superfamily consists of several subfamilies (e.g., TRPA, TRPC, TRPM, TRPV). It is crucial to determine if this compound exhibits activity at other TRP channels, particularly those also involved in sensory signaling like TRPA1 and TRPM8. While the initial characterization of this compound demonstrated its potent antagonism at TRPV1 in various native tissues, including rat dorsal root ganglion neurons and guinea-pig urinary bladder, its activity at other TRP channels was not extensively reported in the initial publication.[1] Further studies are warranted to fully elucidate its selectivity profile across the TRP channel family.
Potential for Off-Target Effects: Off-target interactions can lead to confounding experimental results and undesirable side effects. Capsaicin itself, the parent compound of this compound, has been reported to have effects independent of TRPV1, potentially through interactions with other proteins or by altering membrane properties. Given the structural similarity, it is important to consider the possibility of off-target effects for this compound. Standard safety pharmacology screens, such as those offered by contract research organizations, can provide a broad assessment of a compound's activity against a panel of common off-targets, including other ion channels, G-protein coupled receptors, and kinases.
Conclusion
This compound is a highly potent TRPV1 antagonist, exhibiting significantly greater potency than capsazepine in functional assays. Its utility as a specific pharmacological tool is promising; however, a comprehensive understanding of its selectivity profile is essential. Researchers utilizing this compound should consider its potency in the context of their specific experimental system and be mindful of the potential for off-target effects, particularly in the absence of extensive selectivity screening data. The experimental protocols provided in this guide offer a framework for the consistent and reliable assessment of this compound and other TRPV1 modulators in functional assays.
References
Comparative Pharmacology of 6-Iodonordihydrocapsaicin: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the comparative pharmacology of 6-Iodonordihydrocapsaicin, a synthetic derivative of capsaicin (B1668287). By summarizing key experimental findings, this document aims to facilitate a deeper understanding of its mechanism of action and its potential as a pharmacological tool or therapeutic agent.
Quantitative Comparison of Bioactivity
This compound has been primarily characterized as a competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The following tables summarize its potency in comparison to other known TRPV1 modulators.
Table 1: Antagonist Potency at the Human TRPV1 Receptor
| Compound | Assay Type | Agonist Used | IC₅₀ (nM) | Reference |
| This compound | Calcium Influx in hTRPV1-HEK293 cells | 100 nM Capsaicin | 10 | [1][2] |
| Capsazepine | Calcium Influx in hTRPV1-HEK293 cells | 100 nM Capsaicin | ~40 | [1] |
| 5-Iodonordihydrocapsaicin | Calcium Influx in hTRPV1-HEK293 cells | Capsaicin | >1000 | [1] |
| 6-Bromonordihydrocapsaicin | Calcium Influx in hTRPV1-HEK293 cells | Capsaicin | 50 | [1] |
| 6-Chloronordihydrocapsaicin | Calcium Influx in hTRPV1-HEK293 cells | Capsaicin | 150 | [1] |
Table 2: Antagonist Potency in Functional Assays
| Compound | Tissue Preparation | Measured Response | pA₂ | Reference |
| This compound | Guinea-pig urinary bladder | Inhibition of capsaicin-induced contraction | 7.17 ± 0.39 | [1] |
| Capsazepine | Guinea-pig urinary bladder | Inhibition of capsaicin-induced contraction | 6.56 ± 0.20 | [1] |
| This compound | Guinea-pig bronchi | Inhibition of capsaicin-induced contraction | - | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
Calcium Influx Assay in hTRPV1-HEK293 Cells
This assay is designed to measure the ability of a compound to inhibit the influx of calcium through the TRPV1 channel upon activation by an agonist.
Cell Culture:
-
Human Embryonic Kidney (HEK-293) cells stably transfected with the human TRPV1 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
Dye Loading:
-
Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
The growth medium is removed, and the cells are washed with a physiological salt solution (e.g., Hank's Balanced Salt Solution, HBSS) buffered with HEPES.
-
Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the buffered salt solution for 60 minutes at 37°C in the dark.
-
After incubation, the dye solution is removed, and the cells are washed again with the buffered salt solution.
Compound Application and Fluorescence Measurement:
-
A baseline fluorescence is recorded using a fluorescence plate reader (e.g., FLIPR or FlexStation) with an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Varying concentrations of the antagonist (e.g., this compound) are added to the wells and incubated for a predetermined period (e.g., 15 minutes).
-
The TRPV1 agonist (e.g., capsaicin at a concentration of 100 nM) is then added to the wells.
-
Fluorescence intensity is measured immediately and continuously for several minutes to record the calcium influx.
Data Analysis:
-
The increase in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
The inhibitory effect of the antagonist is expressed as a percentage of the response to the agonist in the absence of the antagonist.
-
IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Isolated Guinea-Pig Urinary Bladder Contraction Assay
This ex vivo assay assesses the functional antagonism of TRPV1 receptors in a native tissue preparation.
Tissue Preparation:
-
Male guinea pigs are euthanized by a humane method.
-
The urinary bladder is dissected and placed in ice-cold Krebs-Henseleit solution.
-
The bladder is cut into longitudinal strips and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
Measurement of Contraction:
-
The tissue strips are connected to an isometric force transducer to record changes in tension.
-
The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the bath solution being replaced every 15 minutes.
-
Cumulative concentration-response curves to capsaicin are generated to establish a baseline contractile response.
Antagonist Evaluation:
-
After washing out the capsaicin, the tissue is incubated with a specific concentration of the antagonist (e.g., this compound or capsazepine) for a defined period (e.g., 30 minutes).
-
A second cumulative concentration-response curve to capsaicin is then generated in the presence of the antagonist.
-
The process is repeated with different concentrations of the antagonist.
Data Analysis:
-
The antagonistic potency is quantified by calculating the pA₂ value from a Schild plot, which provides a measure of the antagonist's affinity for the receptor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows described.
Caption: TRPV1 signaling pathway showing competitive antagonism by this compound.
References
Safety Operating Guide
Proper Disposal of 6-Iodonordihydrocapsaicin: A Step-by-Step Guide
For Immediate Reference: Treat 6-Iodonordihydrocapsaicin as a hazardous chemical waste. It is classified as an irritant, causing skin, eye, and respiratory irritation.[1] Due to its chemical structure and the hazards of analogous compounds, it should be disposed of through a licensed hazardous waste disposal service.
This guide provides comprehensive procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this compound.
Hazard Profile and Safety Summary
This compound is a solid compound that presents several health hazards. Understanding these is crucial for safe handling and disposal.
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [1] |
| Eye Irritation | H319 | Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1] |
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
-
A dust mask (type N95 or equivalent) for handling the solid form
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound in various forms.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound, as well as grossly contaminated items (e.g., weigh boats, spatulas), should be collected as solid hazardous waste.
-
Liquid Waste: Solutions containing this compound must be collected as liquid hazardous waste. Based on guidelines for similar compounds, solutions with a concentration greater than 1% are considered dangerous waste.[2] Do not dispose of any concentration of this compound down the drain.[3][4]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.
-
Empty Containers: Empty containers that once held this compound should be managed as hazardous waste. Do not rinse them out. Seal the container, attach a hazardous waste label, and dispose of it through the chemical waste program.[2]
2. Waste Collection and Storage:
-
Container Selection: Use a container that is compatible with this compound. For solid waste, a sealable plastic or glass container is appropriate. For liquid waste, use a sealable, compatible waste container.[2][5]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials. Ensure the containers are tightly sealed except when adding waste.[5]
3. Accidental Spill Cleanup:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Wearing appropriate PPE, mechanically collect the spilled solid material using tools that will not generate dust.[6]
-
Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Wash the spill area with soap and water, and collect the cleaning water for disposal as hazardous waste.[7]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Complete all necessary paperwork, such as a chemical collection request form, as required by your institution.[2]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C17H26INO3 | CID 5149140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. nems.nih.gov [nems.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. extrasynthese.com [extrasynthese.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
